Product packaging for Cesium Lead Triiodide(Cat. No.:CAS No. 18041-25-3)

Cesium Lead Triiodide

Cat. No.: B3028275
CAS No.: 18041-25-3
M. Wt: 721 g/mol
InChI Key: JGJAXMBIKSSTFC-UHFFFAOYSA-K
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Description

Contextual Significance of Inorganic Perovskites in Emerging Technologies

In the realm of materials science, inorganic perovskites have emerged as a class of compounds with immense potential to revolutionize various technologies. nuaa.edu.cn These materials, characterized by the ABX₃ crystal structure where A is an inorganic cation, B is a metal cation (typically lead or tin), and X is a halide anion, offer a compelling combination of properties. nuaa.edu.cnoup.com Unlike their organic-inorganic hybrid counterparts, all-inorganic perovskites exhibit superior thermal stability, a crucial attribute for long-term operational reliability in electronic devices. nuaa.edu.cnspiedigitallibrary.org

The tunable nature of their bandgap, achieved by altering the halide composition, allows for the precise tailoring of their optical and electronic characteristics. nuaa.edu.cn This versatility, coupled with high charge carrier mobility and strong light absorption, makes inorganic perovskites highly sought after for a range of applications. nuaa.edu.cnoup.com Consequently, they are at the forefront of research for next-generation solar cells, light-emitting diodes (LEDs), photodetectors, and radiation sensors, promising to deliver higher efficiencies and greater stability than current technologies. aip.orgnih.govsamaterials.comnih.gov

Distinctive Research Landscape of Cesium Lead Triiodide among Halide Perovskites

Among the family of inorganic halide perovskites, this compound (CsPbI₃) has garnered significant attention from the research community. mdpi.com Its appeal stems from a nearly ideal bandgap of approximately 1.73 eV, which allows for efficient absorption of the visible light spectrum, making it a prime candidate for photovoltaic applications. samaterials.com First identified in 1978, its potential in optoelectronics has been increasingly recognized in recent years. mdpi.com

However, the research landscape of CsPbI₃ is uniquely defined by a significant challenge: the phase instability of its photoactive black perovskite phase (α-phase). cam.ac.ukrsc.org At ambient conditions, this desirable phase tends to transition into a non-perovskite yellow phase (δ-phase) with a wider bandgap of around 2.8 eV, which is optically inactive and detrimental to device performance. researchgate.net This inherent instability has spurred a vast and dynamic field of research focused on stabilizing the black phase of CsPbI₃.

Strategies to overcome this challenge are diverse and sophisticated, including the introduction of different cations to form mixed-cation perovskites, dimensional engineering to create more stable quasi-two-dimensional (2D) structures, and surface passivation techniques. cam.ac.ukrsc.orgrsc.org The pursuit of a stable and high-performing CsPbI₃ has led to significant advancements in synthesis methods, from colloidal synthesis of nanocrystals to vapor deposition of thin films, each offering unique advantages in controlling the material's properties. rsc.orgkuleuven.be This intense research effort has propelled the power conversion efficiency of CsPbI₃-based solar cells to over 21%, highlighting its position as a critical material in the development of advanced optoelectronic devices. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsI3Pb B3028275 Cesium Lead Triiodide CAS No. 18041-25-3

Properties

CAS No.

18041-25-3

Molecular Formula

CsI3Pb

Molecular Weight

721 g/mol

IUPAC Name

cesium;lead(2+);triiodide

InChI

InChI=1S/Cs.3HI.Pb/h;3*1H;/q;;;;+3/p-3

InChI Key

JGJAXMBIKSSTFC-UHFFFAOYSA-K

SMILES

[I-].[I-].[I-].[Cs+].[Pb+2]

Canonical SMILES

I[Pb](I)I.[Cs]

Origin of Product

United States

Crystallography and Polymorphism of Cesium Lead Triiodide

Theoretical Frameworks for Crystal Structure Prediction and Analysis

Computational methods are indispensable for predicting and analyzing the complex crystal structures of materials like Cesium Lead Triiodide. These theoretical frameworks provide insights into structural stability, transformations, and electronic properties that are crucial for materials design and optimization.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT has been instrumental in elucidating the atomic and electronic structures of its various phases. aip.orgnih.gov

Researchers have employed DFT to:

Optimize Crystal Structures: Determine the most energetically favorable atomic arrangements for different polymorphs. aip.orghep.com.cn First-principles DFT calculations are used to optimize and calculate the properties of predicted crystal structures. mdpi.com For instance, DFT calculations have been used to construct and optimize supercells of the α (cubic) and γ (orthorhombic) phases. aip.org

Calculate Formation Energies: Assess the thermodynamic stability of different phases by calculating their formation energies. aip.org For example, DFT calculations have shown that the γ- and δ-phases are thermodynamically stable, while the α-phase is metastable. aip.org

Investigate Electronic Band Structures: Understand the electronic properties, such as the band gap, which are critical for optoelectronic applications. nih.govuni-konstanz.de DFT calculations have been used to study the electronic properties of both bulk and sliced structures of CsPbI₃. nih.gov

Analyze Surface Properties: Investigate the atomic and electronic structure of surfaces, which is crucial for understanding device interfaces. aip.orgaip.org First-principles DFT calculations have been used to study the reconstructed surfaces of the α and γ phases. aip.org

DFT simulations often utilize different exchange-correlation functionals, such as the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional, to achieve accurate results for structural relaxation and total energy calculations. hep.com.cnchalcogen.ro The kinetic energy cutoff and k-point mesh are important parameters that are carefully chosen to ensure the convergence and accuracy of the calculations. mdpi.com

Molecular Dynamics (MD) Simulations for Structural Evolution

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into structural transformations and dynamics. nih.gov For this compound, MD simulations have been crucial in understanding its phase transitions and degradation mechanisms.

Key applications of MD simulations include:

Phase Transformation Studies: Simulating the transitions between different polymorphs (e.g., from the orthorhombic to the cubic phase) as a function of temperature. nih.govpsu.edu A hybrid force field has been shown to accurately predict the phase transformation from an orthorhombic to a cubic crystal structure. rsc.org

Investigation of Degradation Mechanisms: Understanding how the perovskite lattice degrades under thermal stress or in the presence of defects. nih.govacs.org Reactive force field (ReaxFF) MD simulations have been used to study the effects of defects on the stability of CsPbI₃. acs.org

Development of Force Fields: Creating accurate interatomic potential functions (force fields) is a major challenge and is essential for reliable MD simulations. rsc.orgnih.gov A new hybrid force field, integrating embedded atomic potentials with Buckingham–Coulomb potentials, has been developed to improve the accuracy of MD simulations for CsPbI₃. rsc.org

MD simulations have revealed that phase transitions are driven by the anharmonic fluctuations of atoms in the perovskite lattice. nih.gov For example, at low temperatures, the movement of Cesium cations away from their ideal positions can initiate the conversion to a non-perovskite phase. nih.gov Furthermore, simulations have shown that defects like iodine vacancies can significantly impact the stability of the perovskite lattice, potentially leading to its decomposition into Lead Iodide (PbI₂). nih.gov

Ab Initio Thermodynamics in Phase Stability Assessment

Ab initio thermodynamics combines first-principles calculations with thermodynamic principles to assess the stability of different material phases under various conditions. This approach has been applied to this compound to understand the relative stability of its polymorphs.

By calculating the formation enthalpies of different phases, researchers can predict which structure is most stable at a given temperature. nih.gov For example, a combination of room-temperature solution calorimetry and differential scanning calorimetry has been used to determine the formation enthalpies of the α and δ polymorphs of CsPbI₃. nih.govuoc.gr These studies have confirmed that the α-phase is a high-temperature polymorph that is metastable under ambient conditions, while the δ-phase is more stable at lower temperatures. nih.govuoc.gr

Furthermore, ab initio analysis of the phase diagram of CsPbI₃ nanocrystals has shown that thermodynamic considerations can stabilize the α and γ phases with respect to the inactive δ phase as the nanocrystal size decreases, particularly in a Cesium Iodide-rich environment. aip.orgescholarship.org This highlights the role of both size and chemical environment in controlling phase stability.

Structural Phases and Transitions in this compound

This compound exhibits several polymorphic phases, with the most relevant for photovoltaic applications being the perovskite structures. The transitions between these phases are highly dependent on temperature and environmental conditions.

Identification and Characterization of α (Cubic) Phase

The α-phase of this compound possesses a cubic perovskite crystal structure, which is highly desirable for solar cell applications due to its ideal bandgap. uoc.graip.org

Crystal Structure: The α-phase has a cubic perovskite structure belonging to the space group Pm-3m. materialsproject.orgmaterialsproject.org It consists of a three-dimensional network of corner-sharing [PbI₆]⁴⁻ octahedra, with the Cs⁺ cation located in the 12-fold coordination site at the center of the cube formed by eight such octahedra. uoc.gr The Pb-I-Pb bond angle is a perfect 180°. mdpi.com

Stability: The α-phase is thermodynamically stable only at high temperatures, typically above 300-330 °C. mdpi.comacs.orgtudelft.nlacs.org It is metastable at room temperature and tends to transform into other, more stable phases upon cooling. nih.govuoc.gr

Lattice Parameters: DFT calculations have provided optimized lattice parameters for the α-phase. For a 2x2x2 supercell, the lattice parameters are a = b = c = 12.47 Å, with α = β = γ = 90°. aip.orgaip.org Other reported lattice parameters for the conventional cell are a = 6.28 Å and a = 6.414 Å. materialsproject.orgmaterialsproject.org

Property Value Source
Crystal SystemCubic uoc.grmaterialsproject.org
Space GroupPm-3m materialsproject.orgmaterialsproject.org
StabilityHigh Temperature (>300 °C) mdpi.comacs.org
Pb-I-Pb Bond Angle180° mdpi.com
Lattice Parameter (a)~6.28 - 6.41 Å materialsproject.orgmaterialsproject.org
Lattice Parameter (2x2x2 supercell)a = b = c = 12.47 Å aip.orgaip.org

Identification and Characterization of γ (Orthorhombic) Phase

The γ-phase of this compound is an orthorhombic perovskite structure that is of significant interest as it is a photoactive phase that can exist at or near room temperature.

Crystal Structure: The γ-phase has an orthorhombic crystal structure, often assigned to the space group Pnma. aip.orgaip.orgresearchgate.net This phase is characterized by a tilting of the [PbI₆]⁴⁻ octahedra. mdpi.com

Stability: While the non-perovskite δ-phase is the most thermodynamically stable at room temperature, the γ-phase can be stabilized as a metastable phase. aip.orgmdpi.com It is considered the most favorable perovskite phase for bulk crystals at relatively low temperatures. mdpi.com The transition from the α-phase to the γ-phase occurs upon cooling, often through an intermediate tetragonal β-phase. mdpi.comacs.org

Lattice Parameters: Experimental and theoretical studies have reported various lattice parameters for the γ-phase. Rietveld refinement of X-ray diffraction data has yielded lattice parameters of a = 8.632 Å, b = 8.927 Å, and c = 12.327 Å (Pbnm space group). mdpi.com Another study reported computed lattice constants of a = 4.88 Å, b = 9.96 Å, and c = 16.52 Å. saip.org.za DFT optimized lattice parameters for a 2x2x2 supercell were reported as a = b = 12.21 Å, c = 12.35 Å, and γ = 85.8°. aip.orgaip.org

Property Value Source
Crystal SystemOrthorhombic mdpi.comsaip.org.za
Space GroupPnma or Pbnm aip.orgaip.orgmdpi.com
StabilityMetastable at Room Temperature aip.orgacs.org
FormationCooling from α-phase mdpi.com
Lattice Parameters (a, b, c)a = 8.632 Å, b = 8.927 Å, c = 12.327 Å mdpi.com
Lattice Parameters (a, b, c)a = 4.88 Å, b = 9.96 Å, c = 16.52 Å saip.org.za
Lattice Parameters (2x2x2 supercell)a = b = 12.21 Å, c = 12.35 Å, γ = 85.8° aip.orgaip.org

Identification and Characterization of δ (Non-Perovskite/Yellow) Phase

The δ-phase of this compound (CsPbI₃) is a non-perovskite, orthorhombic polymorph that is thermodynamically stable at room temperature. nih.govmdpi.com This "yellow" phase is optically inactive and possesses a wide bandgap of approximately 2.8 eV, rendering it unsuitable for photovoltaic applications. unica.itrsc.org The crystal structure of the δ-phase is characterized by edge-sharing [PbI₆]⁴⁻ octahedra, a significant deviation from the corner-sharing arrangement found in the photoactive perovskite phases. mdpi.com This structural difference leads to a one-dimensional (1D) chain structure. arxiv.org

The transition from the desirable black perovskite phases (α, β, and γ) to the δ-phase is a primary cause of instability and performance degradation in CsPbI₃-based devices. mdpi.comaip.org This transformation is spontaneous under ambient conditions and involves a significant structural rearrangement. researchgate.netaip.org Experimental characterization of the δ-phase is commonly performed using X-ray diffraction (XRD), which reveals distinct peaks at low angles, particularly around 2θ values of approximately 9.9° and 13.1°. mdpi.com Rietveld refinement of XRD data for the δ-phase has yielded lattice parameters of a = 10.421 Å, b = 4.604 Å, and c = 17.873 Å with a Pnma space group. mdpi.com Another study reported lattice parameters of a = 9.921(2) Å, b = 4.554(3) Å, and c = 16.86(3) Å. unica.it The formation of the δ-phase from its precursors, Cesium Iodide (CsI) and Lead(II) Iodide (PbI₂), occurs at temperatures below 300 °C. mdpi.com

Table 1: Experimentally Determined Lattice Parameters for δ-CsPbI₃

a (Å) b (Å) c (Å) Space Group Source
10.421 4.604 17.873 Pnma mdpi.com
9.921(2) 4.554(3) 16.86(3) Pnma unica.it
10.42 4.76 - - aip.org

Experimental and Theoretical Studies of Phase Transformation Pathways

The phase transitions in this compound are complex and can follow different pathways depending on factors like temperature, pressure, and synthesis conditions. aip.org At ambient pressure, heating the non-perovskite δ-phase above approximately 320 °C (593 K) leads to a direct transformation to the cubic α-perovskite phase. rsc.orgmdpi.comresearchgate.net Upon cooling, the α-phase does not immediately revert to the δ-phase but instead transitions through a series of perovskite polymorphs: α → β (tetragonal) → γ (orthorhombic). mdpi.comrsc.org The transition from the γ-phase to the thermodynamically stable δ-phase occurs at room temperature. mdpi.com

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the energetics and mechanisms of these transformations. aip.orgrsc.org First-principles calculations have shown that the relative stability of the different phases at zero temperature is δ > γ > β > α. aip.org This indicates that the perovskite phases are metastable under ambient conditions. The inclusion of phonon contributions, especially anharmonic effects, in free energy calculations is crucial for accurately predicting the experimentally observed phase transition temperatures and pathways. aip.org

One proposed kinetic pathway for the γ-to-δ transition involves a series of intermediate structures: γ (3D) → Pm (3D) → Cmcm (2D) → Pmcn (1D) → δ (1D), with a relatively low transition barrier. researchgate.net This suggests that the transformation is kinetically driven. Experimental approaches to influence these pathways have also been explored. For instance, applying pressure (0.1–0.6 GPa) followed by heating and rapid cooling can preserve the desirable γ-phase at room temperature. researchgate.net The use of specific precursors, such as HPbI₃ instead of PbI₂, has been shown to lower the energy barrier for the formation of the black perovskite phase at lower temperatures. nih.gov Furthermore, theoretical investigations suggest that surface iodide vacancies can act as nucleation sites for the growth of the δ-phase, indicating that controlling surface chemistry is a key factor in kinetic stabilization. acs.org

Table 2: Phase Transition Temperatures and Pathways for CsPbI₃

Transition Temperature Conditions Source
δ → α > 320 °C (593 K) Heating, ambient pressure mdpi.comresearchgate.net
α → β ~260 °C (533 K) Cooling mdpi.com
β → γ ~175 °C (448 K) Cooling mdpi.com
γ → δ Room Temperature Ambient conditions mdpi.com
γ ↔ β 457 K - aip.org
β ↔ α 554 K - aip.org
δ → α 587 K - rsc.orgaip.org

Impact of Temperature on Phase Transitions and Structural Stability

Temperature is a critical parameter governing the phase transitions and structural stability of this compound. mdpi.com At high temperatures, typically above 300-320 °C, the cubic α-perovskite phase is the stable structure. mdpi.commdpi.com This high-symmetry phase is characterized by untilted [PbI₆]⁴⁻ octahedra. mdpi.com As the temperature decreases, the structure undergoes a series of transitions to lower-symmetry phases to accommodate the resulting structural strains. mdpi.com

The sequence of phase transitions upon cooling from the high-temperature α-phase is generally accepted as α → β → γ. mdpi.comrsc.org The α-to-β (tetragonal) transition occurs at approximately 260 °C, and the β-to-γ (orthorhombic) transition happens around 175 °C. mdpi.com These transitions are driven by the tilting and distortion of the [PbI₆]⁴⁻ octahedra. mdpi.commdpi.com The γ-phase can be metastable at room temperature under certain conditions, but it eventually transforms into the non-perovskite δ-phase, which is the most thermodynamically stable form under ambient conditions. mdpi.commdpi.com

The stability of the photoactive black phases at room temperature is a significant challenge. The transformation to the yellow δ-phase is an undesired process that degrades the material's optoelectronic properties. aip.org The stability of the black phase has been observed to be influenced by synthesis temperature, with nanocrystals synthesized at 150 °C showing enhanced stability against the transition to the yellow phase compared to those synthesized at higher or lower temperatures. researchgate.net The use of additives, such as dimethylammonium (DMA), can influence the phase transition behavior. In DMA-facilitated CsPbI₃, phase transitions involving degradation were observed to start at 150 °C. mrs-k.or.kr

Role of Octahedral Tilting and Distortions on Phase Stability

The stability of the various polymorphs of this compound is intrinsically linked to the tilting and distortion of the [PbI₆]⁴⁻ octahedra that form the crystal lattice. researchgate.netrsc.org In the ideal cubic α-perovskite structure, stable at high temperatures, the octahedra are perfectly corner-sharing with a Pb-I-Pb bond angle of 180°, indicating no tilt. mdpi.commdpi.com

As the temperature decreases, the perovskite structure becomes less stable, leading to tilting of the octahedra to minimize the lattice strain. This tilting reduces the symmetry of the crystal structure. The transition from the cubic α-phase to the tetragonal β-phase is marked by a reduction in the Pb-I-Pb bond angle to approximately 164°. mdpi.com A further decrease in temperature leads to the orthorhombic γ-phase, with the Pb-I-Pb bond angle decreasing to around 153°. mdpi.com These distortions from the ideal cubic symmetry are a direct consequence of the mismatch between the ionic radii of the constituent ions, as partially described by the Goldschmidt tolerance factor. mdpi.comnih.gov The rattling of the Cesium cation within the iodide framework can induce these octahedral tilts, ultimately leading to the transformation from the corner-sharing perovskite structure to the edge-sharing, non-perovskite δ-phase. mdpi.com

The degree of octahedral distortion has been found to directly impact the phase stability of CsPbI₃ nanocrystals. researchgate.netrsc.org Studies have shown that nanocrystals with the lowest degree of octahedral distortion exhibit enhanced stability of the desirable black perovskite phase. researchgate.net Theoretical calculations have confirmed that octahedral tilting in the bulk material breaks the symmetry of the cubic phase and stabilizes the orthorhombic perovskite phase by lowering its energy. aip.org Therefore, controlling the octahedral tilting through methods like pressure application or compositional engineering is a key strategy for stabilizing the photoactive perovskite phases of CsPbI₃. researchgate.net

Advanced Structural Characterization Methodologies

X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis

X-ray diffraction (XRD) is a fundamental technique for identifying the different crystalline phases of this compound. mdpi.comresearchgate.net The distinct crystal structures of the α, γ, and δ polymorphs give rise to unique diffraction patterns, allowing for their unambiguous identification. For example, the high-temperature cubic α-phase can be confirmed by in-situ XRD measurements at elevated temperatures (e.g., 400 °C). unica.it The transition to the orthorhombic δ-phase at room temperature is characterized by the appearance of specific diffraction peaks, notably at low 2θ angles. mdpi.com Rietveld refinement of XRD data is commonly used to determine the lattice parameters and phase composition of CsPbI₃ samples. mdpi.commdpi.com

While XRD provides information on the average, long-range crystal structure, Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, offers insights into the local atomic structure. This is particularly valuable for understanding the subtle structural distortions present in CsPbI₃. PDF measurements have revealed significant local distortions in the [PbI₆]⁴⁻ octahedra in the perovskite phase, with I-Pb-I angles deviating substantially from the ideal 90°. nih.gov This local disorder, which may not be fully captured by standard XRD, is a key factor in the instability of the perovskite phase. Temperature-dependent single-crystal XRD and X-ray PDF measurements have been used to characterize the structural evolution of CsPbI₃ from 100 K to 295 K, providing a detailed picture of the increasing octahedral distortion and the "rattling" of the Cs⁺ cation at higher temperatures within this range. nih.gov

Raman Spectroscopy for Phase Identification

Raman spectroscopy has emerged as a rapid and reliable tool for the in-situ identification of this compound polymorphs. sciopen.comdoaj.org This technique probes the vibrational modes of the crystal lattice, which are highly sensitive to the crystal structure and symmetry. A key finding is that the cubic α-perovskite phase of CsPbI₃ is predicted to have no Raman-active modes due to its high symmetry. sciopen.com Therefore, the absence of Raman peaks can be an indicator of the pure α-phase.

In contrast, the lower-symmetry δ-phase exhibits a distinct Raman spectrum. sciopen.com Experimental and theoretical studies have assigned the vibrational modes for the orthorhombic δ-phase, allowing for its clear identification. researchgate.netsciopen.com Raman spectroscopy can also be used to detect the presence of secondary phases, such as Cs₄PbI₆, which can form during the synthesis or degradation of CsPbI₃. researchgate.netsciopen.com In-situ Raman measurements have been employed to study laser-induced degradation of the α-phase, providing insights into the formation of these secondary products. sciopen.com Furthermore, low-frequency Raman spectroscopy has been utilized to probe the octahedral twisting and distortion modes in the δ and γ phases, offering a deeper understanding of the lattice dynamics that drive phase transitions. rsc.org

High-Resolution Transmission Electron Microscopy (HRTEM) for Crystalline Domains

High-resolution transmission electron microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials, making it an invaluable tool for investigating the crystalline domains and phase purity of this compound (CsPbI₃). This method allows for the direct observation of lattice fringes, which are the periodic lines corresponding to the crystallographic planes of a material. By measuring the spacing between these fringes and the angles between different sets of planes, researchers can identify the crystal structure and orientation of individual nanocrystals or domains within a larger film.

In the study of CsPbI₃, HRTEM has been instrumental in distinguishing between its different polymorphs (α, β, γ, and δ phases), which often have very similar lattice parameters. For instance, because the lattice spacings of α-CsPbI₃ and β-CsPbI₃ can differ by less than 1 Å, matching a single lattice spacing is insufficient for phase identification. acs.org Therefore, a comprehensive analysis of multiple lattice spacings and their relative orientations is necessary to unambiguously determine the crystal phase. acs.org

HRTEM has been successfully used to identify the α-phase of CsPbI₃ in nanocrystals. acs.orgrsc.org In one study, researchers were able to unambiguously identify the mdpi.com, osti.gov, nih.gov, and sciopen.com lattice planes, which precisely matched the α-CsPbI₃ structure in approximately 80% of the imaged particles. acs.org Another investigation of CsPbI₃ nanoparticles revealed crystallographic planes corresponding to the (320), (200), and (220) planes of the α-phase. rsc.org

Furthermore, HRTEM has been employed to study the coexistence of different phases within a single sample. Nanoparticles with well-defined crystalline domains of γ-CsPbI₃, δ-CsPbI₃, and even the secondary phase Cs₄PbI₆ have been observed. nih.gov The interfaces between these different phases can also be studied at the atomic level, providing insights into phase transition mechanisms. nih.gov For example, a slight angular distortion between the (2 -1 1) spots of δ-CsPbI₃ and the (1 -3 1) spots of γ−CsPbI₃ has been attributed to local deformations in the crystal lattice near the interface. nih.gov

The size and morphology of CsPbI₃ nanocrystals also play a crucial role in their phase stability, and HRTEM is used to characterize these features. Studies have shown that smaller nanocrystals, often in the range of 5-15 nm, tend to be more stable in the desirable perovskite phase. researchgate.net HRTEM images have confirmed the cubic shape of α-CsPbI₃ nanocrystals and have been used to measure their size distribution. acs.orgaip.org

In some cases, HRTEM has been used in conjunction with other techniques like fast Fourier transform (FFT) to analyze the diffraction patterns of the crystalline domains. rsc.org This combination allows for a more detailed analysis of the crystal structure and has been used to identify the lattice spacing of cubic CsPbI₃ nanocrystals embedded within a hexagonal Cs₄PbI₆ matrix.

It is important to note that the electron beam used in TEM can sometimes induce transformations in the material being studied. In the case of lead halide perovskites, this can lead to the formation of lead (Pb) nanoparticles. Therefore, care must be taken during HRTEM analysis to minimize beam damage and accurately interpret the resulting images.

Interactive Data Tables

Table 1: Observed Lattice Spacings in this compound Polymorphs from HRTEM Analysis

PhaseLattice PlaneObserved d-spacing (Å)Reference
α-CsPbI₃(100)6.3 acs.org
α-CsPbI₃(111)~3.67
α-CsPbI₃(200)- rsc.org
α-CsPbI₃(220)- rsc.org
α-CsPbI₃(320)- rsc.org
γ-CsPbI₃(040)2.9
δ-CsPbI₃(120)3.3
δ-CsPbI₃(1 0)3.3

Electronic Structure and Band Theory of Cesium Lead Triiodide

First-Principles Calculation of Electronic Band Structures

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic band structure of CsPbI₃. These computational methods provide insights into the arrangement of electron energy levels and are crucial for predicting the material's optical and transport properties.

Calculations using the Perdew–Burke–Ernzerhof (PBE) functional have estimated the band gap of CsPbI₃ to be around 1.31 eV, which is lower than experimental values. acs.org To achieve more accurate band gap predictions, more advanced hybrid functionals like HSE06 are often employed. acs.org For instance, one study reported a direct band gap of 1.76 eV for the cubic α-phase of CsPbI₃ using such methods, which aligns well with the experimental value of 1.73 eV. acs.org Another first-principles study calculated the direct band gap of the α-phase at the R-point to be 1.9 eV. researchgate.net

The electronic structure is significantly influenced by the geometric arrangement of the Pb-I-Pb bonds. acs.org Structural distortions, such as those induced by doping, can lead to a widening of the band gap. For example, doping with aziridinium (B1262131) (Az⁺) has been shown to increase the band gap from 1.76 eV to 2.27 eV. acs.org

The density of states (DOS) analyses reveal the contributions of different atomic orbitals to the band structure. The valence band maximum (VBM) is typically composed of a mixture of Pb 6s and I 5p orbitals, while the conduction band minimum (CBM) is primarily formed by Pb 6p orbitals. inorgchemres.org The cesium ion, on the other hand, has a less direct role in the frontier electronic states near the band gap. inorgchemres.org

Calculated Band Gap Values for CsPbI₃ Polymorphs
PolymorphCalculation MethodBand Gap (eV)NatureReference
α-CsPbI₃HSE061.76Direct acs.org
γ-CsPbI₃DFT1.79Indirect aps.org
α-CsPbI₃PBE1.31- acs.org
α-CsPbI₃First-Principles1.9Direct researchgate.net

The nature of the band gap—whether it is direct or indirect—is a critical parameter for optoelectronic applications. A direct band gap allows for efficient light emission and absorption, which is ideal for light-emitting diodes (LEDs) and solar cells.

For CsPbI₃, the nature of the band gap is dependent on its crystal structure (polymorph). The photoactive cubic α-phase is generally considered to have a direct band gap, located at the R symmetry point in the Brillouin zone. acs.orgresearchgate.net This is a key reason for its excellent performance in photovoltaic devices.

In contrast, the non-perovskite orthorhombic δ-phase (often referred to as the "yellow" phase) possesses a much larger and indirect band gap. aps.org First-principles calculations have shown the δ-phase to have an indirect band gap of 1.79 eV, with the valence band maximum and conduction band minimum located at different points in reciprocal space. aps.org This makes the δ-phase unsuitable for most optoelectronic applications. The tetragonal β-phase and the orthorhombic γ-phase, which are also perovskite structures, are predicted to have direct band gaps, similar to the α-phase. mdpi.com However, slight variations in the Pb-I-Pb bond angles between these polymorphs can lead to small changes in the band gap energy. mdpi.com

Due to the presence of heavy elements like lead and iodine, spin-orbit coupling (SOC) plays a significant role in the electronic structure of CsPbI₃. SOC is a relativistic effect that arises from the interaction between an electron's spin and its orbital motion.

The inclusion of SOC in first-principles calculations is crucial for accurately predicting the band structure. researchgate.netacs.org A primary effect of SOC is the splitting of the conduction and valence bands, which can lead to a reduction of the band gap. researchgate.net For CsPbI₃, calculations have shown that considering SOC can decrease the calculated band gap value significantly. For instance, one study reported a decrease in the band gap of CsPbI₃ to 0.32 eV when SOC was included. researchgate.net

SOC can also induce a Rashba-like splitting in the bands, particularly in the presence of structural distortions that break inversion symmetry. acs.org This effect can influence carrier dynamics and recombination rates. While some studies suggest that the Rashba effect could lead to an indirect band gap, others indicate that even with SOC, the direct-gap nature of the photoactive perovskite phases is maintained. The impact of SOC is highly dependent on the atomic mass of the constituent atoms; the heavier the atom, the more pronounced the effect on the band gap. researchgate.net

Excitonic Phenomena in Cesium Lead Triiodide Systems

Upon photoexcitation, an electron is promoted to the conduction band, leaving a hole in the valence band. In CsPbI₃, this electron and hole can form a bound state called an exciton (B1674681), held together by the Coulomb attraction. The properties of these excitons are crucial for understanding the material's optical response.

The exciton binding energy (E_b) is the energy required to dissociate an exciton into a free electron and hole. It is a key parameter that determines the balance between excitons and free carriers. In CsPbI₃, the exciton binding energy is relatively small, with theoretical calculations based on DFT and the Wannier-Mott model estimating it to be in the range of 20 to 68 meV. diva-portal.org Experimental studies using magneto-transmission spectroscopy have determined the exciton binding energy to be even lower, around 16-21 meV. kit.eduacs.org

This small exciton binding energy, which is comparable to or less than the thermal energy at room temperature (~26 meV), suggests that excitons can be easily ionized into free charge carriers. acs.orgaip.org This is a beneficial property for photovoltaic applications, as it facilitates efficient charge separation and collection. kit.edu The dielectric screening properties of the lead halide cage are thought to be the primary factor determining the exciton binding energy. acs.org

Reported Exciton Binding Energies for CsPbI₃ and Related Perovskites
MaterialMethodExciton Binding Energy (meV)Reference
CsPbI₃DFT (Wannier-Mott)20 - 68 diva-portal.org
Cs-containing mixed perovskitesMagneto-transmission14 - 26 kit.edu
CsPbI₃Estimate20 aip.org

At high carrier densities, such as those generated under intense illumination, the Coulomb interaction between electrons and holes is screened by the presence of other charge carriers. This screening effect weakens the exciton binding, and at a certain critical carrier density, the excitons will ionize into a plasma of free electrons and holes. This phenomenon is known as the Mott transition.

The critical carrier density for exciton ionization in CsPbI₃ can be estimated using the Mott criterion. diva-portal.org For CsPbI₃, this critical density has been calculated to be approximately 2.2 x 10¹⁶ cm⁻³. diva-portal.org At carrier densities above this value, which are often reached in operating devices, the photo-generated species behave more like free carriers than bound excitons. This efficient ionization of excitons into free carriers is a key factor contributing to the high photovoltaic performance of CsPbI₃. diva-portal.org

Charge Carrier Dynamics and Transport Mechanisms

Charge Carrier Extraction and Recombination Pathways

Once carriers have cooled to the band edges, they can either be extracted to generate a photocurrent or they can recombine, either radiatively (emitting light) or non-radiatively (generating heat). The efficiency of an optoelectronic device is a direct consequence of the competition between these pathways.

Bimolecular recombination is a second-order process where a free electron and a free hole recombine, often radiatively. It is a fundamental loss mechanism, particularly at the carrier concentrations relevant for solar cell operation. The rate of this process is described by the equation R = k₂n², where k₂ is the bimolecular recombination coefficient and n is the carrier density.

For solution-processed CsPbI₃ thin films, the bimolecular recombination rate constant (k₂) has been determined to be approximately 10⁻¹⁰ cm³ s⁻¹. nsf.gov This value is notably low and is comparable to high-quality direct-gap inorganic semiconductors like Gallium Arsenide and hybrid perovskites such as Methylammonium (B1206745) Lead Triiodide. nsf.govcam.ac.uk This finding suggests that the presence of an organic cation is not a fundamental requirement for the slow recombination rates observed in hybrid perovskites. nsf.gov

The bimolecular recombination rate can be influenced by material processing and quality. For instance, surface passivation that heals defects can improve carrier mobility, which, according to Langevin theory, can lead to an increase in the bimolecular recombination rate constant. diva-portal.org Studies have also shown that second-order recombination in CsPbI₃ is a thermally activated process for carrier densities in the range of 10¹⁵ to 10¹⁷ cm⁻³, which contrasts with the typical behavior of direct bandgap semiconductors at higher fluences. lmpv.nl

Non-radiative recombination is a major source of efficiency loss in perovskite solar cells, converting charge carrier energy into heat instead of light or extractable current. solarbeglobal.com The main pathways are Shockley-Read-Hall (SRH) recombination and Auger recombination.

Shockley-Read-Hall (SRH) Recombination: This is a first-order process (R = k₁n) mediated by defects, or "trap states," within the bandgap. cam.ac.uk These defects, which can exist within the bulk material or at surfaces and grain boundaries, capture electrons and holes sequentially, facilitating their recombination. rsc.org In CsPbI₃, deep-level interstitial defects can act as SRH recombination centers. rsc.org However, it has been shown through calculations that the iodine vacancy (Vᵢ), once thought to be a major recombination center, does not introduce deep levels in the bandgap of CsPbI₃ and therefore has a negligible impact on non-radiative recombination. aps.org Unintentionally incorporated impurities, such as hydrogen, have been proposed as a more significant source of SRH recombination centers. researchgate.net Passivation strategies are critical for reducing the density of these trap states, thereby suppressing SRH recombination and improving device performance. rsc.orgacs.org

Auger Recombination: This is a third-order process (R = k₃n³) involving three charge carriers. The energy from an electron-hole recombination event is transferred to a third carrier (either an electron or a hole), exciting it to a higher energy state. This is a significant loss mechanism at high carrier concentrations, such as those found under concentrated sunlight or in light-emitting diodes. In CsPbI₃ nanocrystals, the biexciton lifetime, which is limited by Auger recombination, has been measured to be around 146 ps. lu.senih.gov This process can be engineered; for example, doping with manganese (Mn²⁺) has been shown to accelerate Auger recombination by altering the electronic structure and reducing dielectric screening. lu.seacs.org Conversely, surface treatments with molecules like guanidinium (B1211019) iodide (GAI) can suppress biexciton Auger recombination by passivating defects, thereby reducing trap-assisted Auger pathways. whiterose.ac.uk

Table 2: Recombination Parameters in CsPbI₃

Recombination ProcessParameterValueReference
Bimolecular RecombinationRate Constant (k₂)~1 x 10⁻¹⁰ cm³ s⁻¹ nsf.gov
Auger Recombination (Pristine NCs)Biexciton Lifetime146 ps nih.gov
Auger Recombination (Mn-doped NCs)Biexciton Lifetime74 ps nih.gov
SRH (Ge-doped CsPbI₃)Non-radiative Lifetime (predicted)1.16 ns -> 6.94 ns acs.org

In a solar cell, efficient charge extraction from the perovskite absorber layer to the respective charge transport layers—the electron transport layer (ETL) and hole transport layer (HTL)—is paramount for high performance. medwinpublishers.com The dynamics of this interfacial charge transfer are in direct competition with recombination processes within the perovskite.

The choice of transport material significantly affects extraction rates. Studies on CsPbI₃ quantum dots have shown that charge separation and recombination rates at the interface with titanium dioxide (TiO₂) are 5-10 times faster than at the interface with zinc oxide (ZnO), highlighting the sensitivity to the ETL material. emory.edu

Modifying the interface is a key strategy to enhance charge extraction and minimize interfacial non-radiative recombination. solarbeglobal.com Annealing the CsPbI₃ film in ambient air, for instance, has been shown to passivate surface trap states and induce favorable band bending at the interface with the HTL, improving charge extraction. nih.gov The introduction of dipole molecules, such as trioctylphosphine (B1581425) oxide (TOPO), at the perovskite/HTL interface can improve energy level alignment, which boosts the hole extraction rate and reduces voltage loss. acs.org Similarly, fluorinated ammonium (B1175870) molecules can enhance passivation and energy level alignment, suppressing interfacial recombination and providing auxiliary pathways for charge transfer. solarbeglobal.com

Carrier Mobility and Its Determinants

The intrinsic room-temperature carrier mobility of CsPbI3 is fundamentally limited by scattering from electron-phonon coupling. aps.org Theoretical calculations based on density functional theory and Boltzmann transport theory have been employed to understand these limits. aps.org The choice of the halide element (Iodine in this case) significantly influences mobility, with variations of a factor of 3 to 5 observed depending on the halide species and carrier concentration. aps.orgsnu.ac.kr

Research on CsPbI3 nanocrystalline thin films has revealed that in the ultrafast temporal region (sub-25 picoseconds), carriers exhibit band-like transport. wpmucdn.comnih.gov This behavior is primarily dictated by interactions with optical phonons at temperatures above 240 K. wpmucdn.com In contrast to the commonly suggested polaron scattering mechanism, optical phonon scattering is identified as the dominant mechanism in these films. wpmucdn.comnih.gov This strong interaction is attributed to the specific cation-halogen bond arrangements within the highly symmetric lattice structure. scilit.com Below 240 K, defect scattering begins to balance out the electron-phonon scattering. wpmucdn.com

Furthermore, studies utilizing ultrafast terahertz spectroscopy on black phase γ-CsPbI3 thin films have shown that the transport of photogenerated charge carriers is governed by the formation of large polarons. mpg.de The mobility values derived from these measurements are notably high, approaching the theoretical limit for polarons scattering from longitudinal optical (LO) phonons and are nearly an order of magnitude higher than those reported for hybrid organic-inorganic lead halide perovskites. mpg.de This suggests that in high-quality polycrystalline samples, grain boundaries and defects may not be the primary determinants of charge mobility. mpg.de

First-principles calculations have provided theoretical mobility values, with one study reporting a maximum electron mobility of 1399 cm² V⁻¹ s⁻¹ for the cubic structure after considering the spin-orbit coupling (SOC) effect. acs.org

Table 1: Reported Carrier Mobility Values and Determinants for CsPbI3

Phase/StructureMeasurement TechniqueDominant Scattering MechanismReported Mobility (cm² V⁻¹ s⁻¹)Reference
Nanocrystalline Thin FilmUltrafast Photocurrent SpectroscopyOptical Phonon ScatteringNot specified wpmucdn.comnih.gov
γ-CsPbI3 Thin FilmUltrafast Terahertz SpectroscopyLarge Polaron Scattering (LO Phonons)Approaching theoretical limit mpg.de
Cubic Bulk (Theoretical)Density Functional Theory (DFT)Electron-Phonon Coupling1399 (electron, with SOC) acs.org
Orthorhombic Bulk (Theoretical)Density Functional Theory (DFT)Electron-Phonon CouplingNot specified acs.org

Spin Polarization Dynamics of Free Charge Carriers

The large spin-orbit coupling (SOC) in lead halide perovskites like CsPbI3 makes them ideal for studying charge carrier spins. nih.gov The spin dynamics of photoexcited charge carriers in CsPbI3 nanocrystals have been elucidated using time-resolved differential transmission spectroscopy. nih.govresearchgate.net

A key finding is that the initial spin polarization induced by photoexcitation significantly decreases as the carriers undergo thermalization and cool towards the band edge. nih.govacs.org This spin relaxation of free charge carriers is primarily driven by carrier-phonon scattering, a process described by the Elliott-Yafet mechanism. nih.govacs.orguni-muenchen.de

The rate of spin polarization decay is strongly dependent on temperature. At room temperature, the decay is rapid, occurring on a picosecond timescale (e.g., 3 ps). nih.govresearchgate.netacs.org However, at cryogenic temperatures, the spin relaxation slows down by more than an order of magnitude (e.g., 32 ps). nih.govresearchgate.netacs.org This temperature dependence further supports the role of carrier-phonon scattering in the spin relaxation process. nih.govresearchgate.net It is estimated that a carrier's spin polarization decays, on average, after four to six scattering events with longitudinal optical (LO) phonons. acs.org

Table 2: Spin Relaxation Dynamics in CsPbI3 Nanocrystals

TemperatureSpin Relaxation TimeProposed MechanismReference
Room Temperature~3 psElliott-Yafet (Carrier-Phonon Scattering) nih.govresearchgate.netacs.org
Cryogenic Temperatures~32 psElliott-Yafet (Carrier-Phonon Scattering) nih.govresearchgate.netacs.org

Spectroscopic Investigations of Carrier Dynamics

To probe the complex and rapid events following photoexcitation in CsPbI3, various advanced spectroscopic techniques are employed. These methods provide invaluable insights into the lifetimes, transport, and recombination pathways of charge carriers.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for investigating the ultrafast dynamics of charge carriers. diva-portal.orgoptica.org In CsPbI3, fs-TA studies have been instrumental in understanding hot carrier dynamics, carrier trapping, and recombination rates. diva-portal.org

Upon excitation with photon energies significantly above the bandgap, hot carriers are generated. diva-portal.org The subsequent cooling of these hot carriers can be monitored. In CsPbI3, the hot carrier cooling rate is observed to decrease as the pump light fluence increases, with cooling times extending to tens of picoseconds at high photoexcited carrier densities (e.g., 7 x 10¹⁸ cm⁻³). aip.org This slow cooling is attributed to a "hot-phonon bottleneck" effect. aip.org

Surface passivation of CsPbI3 films has been shown to significantly alter carrier dynamics as observed by fs-TA. Passivation can slow down the carrier trapping process by reducing deep defect states and can accelerate bimolecular recombination due to improved carrier mobility. diva-portal.org It can also prolong the hot carrier lifetime by impeding the charge trapping process. diva-portal.org For instance, one study reported an extension of the hot carrier lifetime from 0.26 ps to 0.37 ps after surface passivation. diva-portal.org

Fs-TA can also distinguish different dynamic processes. Following photoexcitation, spectra typically show a negative photo-induced bleaching (PB) peak near the bandgap and a positive photo-induced absorption (PA) feature. diva-portal.org The technique allows for the characterization of excitons and free charge carriers and can distinguish between hot and cold carrier populations. nih.gov

Table 3: Key Findings from fs-TA Spectroscopy of CsPbI3

PhenomenonObservationInfluencing FactorsReference
Hot Carrier CoolingSlow cooling (tens of ps)High pump fluence (Phonon Bottleneck) aip.org
Hot Carrier LifetimeExtended from 0.26 ps to 0.37 psSurface Passivation diva-portal.org
Carrier TrappingProcess becomes slowerSurface Passivation (Reduced deep defects) diva-portal.org
Bimolecular RecombinationAcceleratedSurface Passivation (Improved mobility) diva-portal.org
Carrier IdentityDistinction between excitons and free carriersCombined analysis with PL up-conversion nih.gov

Transient surface photovoltage (trSPV) is a technique used to investigate charge carrier extraction and recombination dynamics, particularly at interfaces within a device structure. nih.govacs.org The trSPV signal is directly proportional to the separated charges at a buried interface, providing crucial insights into the efficiency of charge transfer to transport layers. arxiv.org

Studies on CsPbI3 solar cells have utilized trSPV to evaluate the effect of different processing conditions and interface modifications. For example, comparing CsPbI3 films annealed in dry air versus ambient air, trSPV measurements revealed a significant enhancement in the amplitude and rise speed of the signal for the ambient air-annealed sample. acs.org This indicates improved charge carrier extraction and reduced nonradiative interfacial defects, likely due to the passivation of trap states and favorable surface band bending. acs.org

Similarly, the application of surface treatments, such as with the dipole molecule trioctylphosphine oxide (TOPO) or n-hexyl trimethylammonium bromide (HTAB), has been shown by trSPV to significantly boost hole extraction. nanoge.orghelmholtz-berlin.de A much faster signal rise and higher SPV amplitude are observed in treated samples compared to controls, which is attributed to a greater concentration of extracted free holes and better energy level alignment at the interface. arxiv.orghelmholtz-berlin.de This technique can effectively differentiate between PL quenching caused by efficient charge extraction versus quenching due to defect states. helmholtz-berlin.de

Photoluminescence (PL) up-conversion is an ultrafast spectroscopic method that provides complementary information to fs-TA for a complete picture of charge carrier dynamics. nih.gov By combining fs-TA with femtosecond PL up-conversion, researchers can spectrally and temporally characterize the photo-induced transients in CsPbI3 nanocrystals. nih.gov

This combined approach allows for the distinct identification of excitons and free charge carriers, and can even differentiate between hot and cold carriers. nih.gov In a study on a series of cesium lead halide nanocrystals including CsPbI3, this methodology was used to determine the deactivation pathways and dynamics of charge carriers. nih.gov The results indicated that an increase in iodine content leads to hole trapping on a very short timescale (less than 5 picoseconds). nih.gov Femtosecond fluorescence upconversion measurements on CsPbI3 nanocrystals have identified a fast rise followed by decay components on the picosecond timescale, elucidating the initial exciton (B1674681) generation and subsequent relaxation processes. imec-publications.be

Defect Science and Engineering in Cesium Lead Triiodide

Intrinsic Point Defects and Their Thermodynamic Stability

Intrinsic point defects, which are imperfections in the crystal lattice involving single atoms, are fundamental to the properties of CsPbI₃. These include vacancies, interstitials, and antisite defects. Their formation and stability are governed by thermodynamic principles.

First-principles calculations have been extensively used to study the formation energies and concentrations of various point defects in CsPbI₃. acs.orgresearchgate.net The primary vacancies are cesium vacancies (V_Cs), lead vacancies (V_Pb), and iodine vacancies (V_I). researchgate.net Antisite defects, where one type of atom occupies a lattice site normally reserved for another, are also prevalent. These include Cs on a Pb site (Cs_Pb), Pb on a Cs site (Pb_Cs), I on a Cs site (I_Cs), and others. researchgate.net

Under equilibrium conditions at room temperature, the most prominent point defects are the lead vacancy (V_Pb²⁻) and the cesium interstitial (Cs_i⁺). acs.org The antisite defect of lead substituting cesium (Pb_Cs⁺) also forms in a concentration comparable to these primary point defects. acs.orgresearchgate.net Other complex defects, such as compound vacancies of PbI₂ or CsPbI₃ units, and the iodine substituting cesium antisite, become more significant under non-equilibrium thermal and operating conditions. acs.orgnih.gov

Table 1: Prominent Intrinsic Defects in CsPbI₃ and Their Characteristics

Defect TypeNotationCharge State(s)Formation EnergyImpact on Properties
Vacancies
Cesium VacancyV_Cs-1LowCan compensate for donor defects. kaust.edu.sa
Lead VacancyV_Pb-2LowDominant acceptor defect, leads to p-type conductivity. kaust.edu.sa
Iodine VacancyV_I+1LowCan act as a donor, compensating for acceptor defects. kaust.edu.sa
Antisites
Cesium on LeadCs_Pb-1HighBecomes significant under non-equilibrium conditions. acs.org
Lead on CesiumPb_Cs+1LowForms in comparable concentrations to dominant point defects. acs.orgresearchgate.net
Iodine on CesiumI_Cs-2HighBecomes significant under non-equilibrium conditions. acs.org
Interstitials
Cesium InterstitialCs_i+1LowOne of the most prominent point defects at room temperature. acs.org

This table is a simplified representation based on available research. Formation energies and concentrations are highly dependent on synthesis conditions.

The concentration of intrinsic defects in CsPbI₃ is highly sensitive to the chemical potential of its constituent elements during crystal growth. kaust.edu.saaip.org The thermodynamic stability window for the growth of bulk CsPbI₃ is notably narrow, indicating that precise control over the elemental concentrations is crucial. kaust.edu.saaip.org

Pb-rich conditions: Under these conditions, both lead vacancies (V_Pb) and iodine vacancies (V_I) can pin the Fermi energy level near the middle of the bandgap. This leads to a low concentration of free charge carriers. researchgate.netkaust.edu.sa The Pb_Cs antisite defect can also act as a recombination center, which reduces the carrier lifetime. kaust.edu.sa

Pb-poor (I-rich) conditions: In this environment, the lead vacancy (V_Pb) becomes the dominant defect. kaust.edu.saresearchgate.net This results in a high concentration of hole carriers (p-type conductivity) and a longer carrier lifetime because there are fewer deep-level defects to act as recombination centers. researchgate.netkaust.edu.sa Halide-rich conditions are often intentionally used to decrease the concentration of halide vacancy defects. aip.org

The position of the Fermi level, which determines the material's conductivity type and carrier concentration, can be influenced by the dominant defect types. acs.org For instance, a high concentration of acceptor defects like V_Pb will shift the Fermi level closer to the valence band, resulting in p-type material. kaust.edu.sa

Defect Engineering Strategies for Performance Enhancement

To mitigate the negative effects of defects and improve the performance and stability of CsPbI₃-based devices, various defect engineering strategies are employed. These strategies aim to either passivate existing defects or to control the defect formation during crystal growth.

Additive Engineering: Introducing small amounts of specific additives into the perovskite precursor solution can significantly improve the quality of the resulting film. For instance, the addition of lead thiocyanate (B1210189) [Pb(SCN)₂] has been shown to enlarge the grain size of (FA₁₋ₓCsₓPbI₃) perovskite films, which in turn increases carrier lifetimes. researchgate.net Lewis base additives, such as dicyandiamide (B1669379) (DCD), can passivate defects through interactions between their functional groups (e.g., cyano and imine) and uncoordinated Pb²⁺ ions. bohrium.com

Surface Passivation: This involves treating the surface of the CsPbI₃ film with specific molecules to neutralize defect sites. Organic ammonium (B1175870) halides have been widely used to passivate surface defects. techscience.com For example, treating the surface with pyrrolidinium (B1226570) iodide (PyI) can lead to the formation of a quasi-2D perovskite capping layer that passivates defects, suppresses non-radiative recombination, and improves charge transport. techscience.com Similarly, non-halide salts can be effective; for instance, the sulfur atoms in certain molecules can interact with undercoordinated lead, while other parts of the molecule can form hydrogen bonds, collectively reducing defect density. bohrium.com

Compositional Engineering (Doping/Alloying): Introducing different ions into the CsPbI₃ lattice can alter its defect physics and improve stability. For example, incorporating bromide (Br) at the iodide site to form CsPbI₃₋ₓBrₓ can enhance stability. bohrium.com Doping with small amounts of other cations, such as copper (Cu), can passivate shallow trap states, potentially by occupying lead vacancies. acs.org

Control of Crystallization and Film Morphology: The method of film deposition and subsequent annealing treatments significantly influences the defect density. Techniques that promote the growth of larger grains with fewer grain boundaries are generally desirable. researchgate.net Additives can also play a role here by modulating the crystallization kinetics. bohrium.com

Interfacial Engineering: Optimizing the interfaces between the perovskite layer and the charge transport layers is crucial. Pretreating the substrate, for instance with a Lewis base, can create a buffering layer that reduces stress, improves perovskite crystallization, and passivates defects at the buried interface. nih.gov

Table 2: Summary of Defect Engineering Strategies for CsPbI₃

StrategyExample(s)MechanismOutcome
Additive Engineering Lead thiocyanate [Pb(SCN)₂], Dicyandiamide (DCD)Enlarges grain size, passivates Pb²⁺ defects through Lewis acid-base interactions. researchgate.netbohrium.comIncreased carrier lifetime, improved efficiency and stability. researchgate.netbohrium.com
Surface Passivation Pyrrolidinium iodide (PyI), 4-bromo-benzonitrileForms a capping layer, binds to uncoordinated Pb²⁺, reduces surface defects. techscience.comdntb.gov.uaSuppressed non-radiative recombination, enhanced device performance. techscience.comdntb.gov.ua
Compositional Engineering Bromide (Br) alloying, Copper (Cu) dopingEnhances structural stability, passivates shallow trap states. bohrium.comacs.orgImproved stability and optoelectronic properties. bohrium.comacs.org
Interfacial Engineering Lewis base pretreatment of substrateReduces interfacial stress, improves crystallization, passivates buried interface defects. nih.govEnhanced power conversion efficiency and device stability. nih.gov

Elemental Doping and Alloying Approaches (e.g., Br, Cu, In)

Elemental doping and alloying are powerful strategies to enhance the structural stability and optoelectronic properties of CsPbI₃. By substituting or incorporating different elements into the perovskite lattice, it is possible to modify its tolerance factor, reduce internal strain, and passivate defects.

Bromine (Br) alloying, creating CsPbI₃₋ₓBrₓ, is a widely adopted method. The smaller ionic radius of bromide compared to iodide helps to stabilize the perovskite structure. This approach can also tune the bandgap of the material.

Copper (Cu) doping has been shown to be effective in stabilizing the cubic α-phase of CsPbI₃ nanocrystals. Research indicates that doping with divalent copper ions at the lead (Pb) site can induce a structural transformation from a mixed-phase (orthorhombic and cubic) to a pure cubic phase. researchgate.net This transformation is accompanied by an enhanced photoluminescence quantum yield and improved structural stability. researchgate.net For instance, an optimal copper concentration of 5.6% has been reported to result in a smaller lattice constant and a stable cubic phase. researchgate.net First-principles calculations and experimental results have demonstrated that copper doping in formamidinium-cesium lead triiodide can suppress the undesirable phase transition from the photoactive α-phase to the inactive δ-phase. researchgate.net

Indium (In) and other elements like Germanium (Ge) have also been explored as dopants. Germanium, being in the same group as lead, has been investigated as a substitute to reduce lead toxicity and stabilize the α-phase. researchgate.netmdpi.com Studies on formamidinium cesium lead triiodide have shown that Ge addition can suppress the formation of the δ-phase and stabilize the photoactive α-phase, with a 12.5% Ge addition yielding improved device efficiency in some cases. mdpi.com

Dopant/Alloy ElementPrimary Effect(s)Reference(s)
Bromine (Br) Stabilizes perovskite structure, tunes bandgap acs.org
Copper (Cu) Stabilizes cubic α-phase, enhances PLQY researchgate.netresearchgate.netdiva-portal.org
Indium (In) Potential for defect passivation and stability enhancement
Germanium (Ge) Stabilizes α-phase, reduces Pb toxicity researchgate.netmdpi.com

Surface Passivation Techniques

The surfaces of CsPbI₃ are particularly prone to defect formation, which can act as sites for non-radiative recombination and material degradation. Surface passivation techniques aim to heal these defects and protect the surface from the environment.

A common strategy involves the use of long-chain organic ammonium halides, such as octylammonium iodide and phenyltrimethylammonium (B184261) chloride, to passivate the CsPbI₃ surface. cas.cn This approach has contributed to significant improvements in the power conversion efficiency of CsPbI₃-based solar cells. Another effective method is a "clean-passivation" strategy, which involves a post-surface engineering step to reduce surface and grain boundary defects and remove unreacted lead iodide (PbI₂). researchgate.net This not only suppresses iodine decomposition and ion migration but also leads to substantial gains in device efficiency and stability. researchgate.net

Treating the perovskite film with a Pb²⁺ solution is another post-processing strategy to passivate deep trap states. researchgate.net The excess Pb²⁺ ions can combine with halide ions on the surface, reducing defects like lead vacancies and interstitial iodine. researchgate.net This has been shown to nearly double the average photoluminescence lifetime of the films. researchgate.net

Passivation Agent/TechniqueMechanismKey Improvement(s)Reference(s)
Long-chain organic ammonium halides Forms a protective layer on the surfaceIncreased power conversion efficiency cas.cn
"Clean-passivation" method Reduces surface/grain boundary defects, removes excess PbI₂Suppressed ion migration, enhanced efficiency and stability researchgate.net
Pb²⁺ solution post-treatment Combines with excess surface halides to reduce deep trap statesIncreased photoluminescence lifetime, higher open-circuit voltage researchgate.net
Thiocyanate salts Passivates surface defectsImproved stability and photoluminescence bohrium.com
Alkylammonium halides Passivates surface defectsEnhanced photoluminescence quantum yield and stability bohrium.com

Chemical Additives and Their Interaction with Perovskite Surfaces

Incorporating chemical additives into the perovskite precursor solution or as a post-treatment is a widely used method to improve film quality and passivate defects. These additives can interact with the perovskite surface in various ways to enhance performance and stability.

For example, lead thiocyanate [Pb(SCN)₂] has been used as an additive to enlarge the grain size of formamidinium-cesium lead triiodide films and significantly increase carrier lifetimes. researchgate.net The thiocyanate (SCN⁻) ions can effectively passivate surface defects, leading to improved open-circuit voltages and fill factors in solar cells. researchgate.net Ultrafast two-dimensional infrared spectroscopy has revealed that thiocyanate ligands bind to under-coordinated lead atoms on the nanocrystal surface, contributing to enhanced stability and optoelectronic performance. researchgate.net

Dicyandiamide (DCD), a Lewis base, has been introduced as an additive to passivate bulk defects in inorganic perovskites. bohrium.com The C≡N and C=N groups in DCD can form Lewis acid-base adducts with Pb²⁺, inhibiting defect formation. bohrium.com This additive has been shown to promote the transformation from an intermediate phase to the final perovskite phase, resulting in films with lower defect density, larger grain size, and improved charge transport. bohrium.com

The use of large cation additives, such as those derived from imidazole, can also be effective. These molecules can form strong coordination bonds with undercoordinated Pb²⁺ on the surface, passivating defects and enabling the growth of pinhole-free perovskite films with preferential crystal orientation. researchgate.netuab.cat

Ligand Engineering for Surface Defect Control

Ligand engineering is a crucial aspect of controlling surface defects, particularly in CsPbI₃ nanocrystals (NCs). The ligands on the surface of NCs play a vital role in their stability, electronic properties, and phase purity.

Replacing weakly bound ligands with strongly bound ones is a key strategy to improve the stability of CsPbI₃ NCs. bohrium.com For instance, a ligand-assisted cation exchange strategy has been developed for the synthesis of mixed-cation Cs₁₋ₓFAₓPbI₃ quantum dots. scispace.com In this process, surface ligands are instrumental in facilitating the cation exchange, leading to the formation of quantum dots with suppressed defect density. scispace.com

Thermodynamic evaluations combined with density functional theory (DFT) calculations have been used to identify optimal surface ligands for stabilizing the 3D perovskite phase of CsPbI₃. acs.orgresearchgate.net Comparative studies have shown that ammonium groups are particularly effective at enhancing the phase stability of 3D perovskites compared to alcohol and thiol groups. acs.org Ammonium-passivated CsPbI₃ has also been found to be more robust against defect formation and moisture. acs.org Amino acids have also been explored as dual passivation ligands. bohrium.com

Computational Studies on Defect Physics

Computational methods, particularly those based on first-principles and molecular dynamics, provide invaluable insights into the fundamental physics of defects in CsPbI₃. These studies help to understand defect formation energies, their electronic properties, and their impact on material stability.

First-principles density functional theory (DFT) calculations have been employed to study the atomic and electronic structure of CsPbI₃ surfaces. aip.orgaip.orgresearchgate.net These studies have revealed that for both the cubic (α) and orthorhombic (γ) phases, the CsI-terminated surface is more stable than the PbI₂-terminated surface. aip.orgaip.org By analyzing the surface phase diagram, researchers can identify the most stable surface reconstructions, which often involve the addition or removal of nonpolar CsI and PbI₂ units. aip.orgaip.org Such calculations can also identify the presence of surface states within the bandgap that can affect electronic properties. aip.orgaip.org

DFT has also been used to investigate intrinsic point defects. aps.org These calculations can determine the formation energies of various defects, such as vacancies and interstitials, and their corresponding electronic energy levels within the bandgap. For example, studies have shown that certain defects can have low formation energies, making them prevalent in the material. aps.org

Deep Learning Potentials for Molecular Dynamics Simulations of Defects

Traditional DFT calculations can be computationally expensive, especially for large systems and long-time dynamics. Machine learning (ML), and specifically deep learning potentials, are emerging as a powerful tool to overcome these limitations.

Neural Equivariant Interatomic Potentials (NequIP), a type of machine learning potential based on E(3)-equivariant graph neural networks, have been used to perform large-scale molecular dynamics (MD) simulations of CsPbI₃. acs.org These potentials are trained on data from short ab initio MD simulations and can then be used to simulate much larger systems over longer timescales with high accuracy. acs.org This approach has been used to study the strain fields introduced by atomic substitutions, providing insights into strain engineering for phase stabilization. acs.org

Machine-learning force fields have also been used to reveal the nature of electronic states on the dynamic surfaces of halide perovskites. acs.org These simulations show that despite the significant atomic motion at the surface, the electronic states are energetically distributed in a way that is similar to well-passivated inorganic semiconductors, with a low density of deep trap states. acs.org This dynamic resilience to the formation of deep electronic states is a key factor in the high performance of these materials in devices. acs.org

New hybrid force fields, integrating embedded atomic potentials with Buckingham–Coulomb potentials, have also been developed for classical MD simulations of CsPbI₃. rsc.org These potentials have shown great accuracy in reproducing structural properties and phase transition temperatures, making them valuable tools for studying the stability and mechanical properties of these perovskites. rsc.org

Synthesis Methodologies and Morphological Control

Solution-Based Synthesis Approaches

Solution-based techniques are widely utilized for creating CsPbI3 thin films due to their cost-effectiveness and ease of processing. mdpi.com These methods involve the dissolution of precursor salts in a solvent, followed by deposition and crystallization.

The one-step method involves spin-coating a precursor solution containing both Cesium Iodide (CsI) and Lead (II) Iodide (PbI2) onto a substrate. mdpi.comacs.org This approach is straightforward but requires precise control over solvent evaporation and annealing to achieve uniform, high-quality films.

In contrast, the two-step deposition technique involves the sequential deposition of the precursor materials. mdpi.com Typically, a layer of PbI2 is first deposited, which is then converted to CsPbI3 by exposing it to a solution of CsI. This method can offer better control over the film morphology and composition.

Deposition Technique Description Advantages Challenges Reference
One-Step Deposition Precursors (CsI and PbI2) are dissolved in a single solvent and spin-coated onto the substrate.Simplicity and speed of fabrication.Difficult to control crystallization and film morphology. mdpi.comacs.org
Two-Step Deposition Sequential deposition of PbI2 followed by exposure to a CsI solution for conversion.Better control over film morphology and reduced pinholes.Potential for incomplete conversion and residual precursors. mdpi.com

The choice of solvent is critical in solution-based synthesis, as it directly influences the crystallization kinetics and the resulting film quality. acs.org Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used, often in combination, to dissolve the CsPbI3 precursors. mdpi.comd-nb.infonih.govacs.org The properties of the solvent system affect the precursor coordination, influencing the nucleation and growth of the perovskite film. acs.orgresearchgate.net For instance, using a mixture of DMF and DMSO can enhance the solubility of the precursors and lead to improved film quality. d-nb.infonih.govmdpi.com Some research has explored the use of "green" or environmentally friendly solvents like ethyl acetate (B1210297) (EA) to optimize film properties. mdpi.com A solvent-controlled growth method in a dry environment has been shown to produce stable α-phase CsPbI3 films, which is crucial for high-performance solar cells. d-nb.infonih.gov

Solvent System Key Findings Impact on Film Properties Reference
DMF/DMSO Mixture Commonly used co-solvents that promote the solubility of CsPbI2Br. mdpi.com Residual DMSO can enhance mass transport and diffusion, improving film quality. d-nb.infonih.govLeads to high-property CsPbI2Br films and can help obtain stable α-phase CsPbI3. d-nb.infomdpi.com d-nb.infonih.govmdpi.com
Methylamine Acetate (MAAc) Used as a solvent for the CsPbI3 precursor to fabricate β-CsPbI3 perovskite.Stabilizes the black-phase β-CsPbI3 and facilitates the growth of large-grain crystals. researchgate.net
Hydroiodic Acid (HI) / Isopropanol (IPA) A sequential solvent engineering approach developed for fabricating stable CsPbI3.Enables a low-temperature phase transition from an intermediate Cs4PbI6 to stable α-CsPbI3. acs.org acs.org
Ethyl Acetate (EA) Used as a green antisolvent to optimize CsPbI2Br and CsPbI3 films.Improves the properties of the perovskite films. mdpi.com

Anti-solvent engineering is a widely adopted technique to induce rapid and uniform crystallization of the perovskite film. This method involves dripping a secondary solvent, in which the perovskite precursors are insoluble (the anti-solvent), onto the wet precursor film during the spin-coating process. This action quickly supersaturates the precursor solution, leading to the formation of a dense and uniform film with small crystallites. acs.org For example, a strategy combining a phenyl-C61-butyric acid methyl ester (PCBM) blended chlorobenzene (B131634) (CBZ) anti-solvent with a methylammonium (B1206745) iodide (MAI) mediator was developed to synthesize high-quality, stable black-phase CsPbI3 films. acs.orgcolorado.edu Another approach utilized ethyl cyanoformate (EC) as an anti-solvent, which not only regulated crystallization but also passivated defects. researchgate.net

Anti-Solvent Strategy Description Effect on CsPbI3 Film Resulting Device Performance Reference
PCBM/CBZ with MAI Mediator A mediator-antisolvent strategy (MAS) using a blend of PCBM in chlorobenzene as the anti-solvent and MAI as a mediator.Alters the crystallization process, leading to smaller perovskite crystallites with improved stability and morphology. acs.orgcolorado.eduAchieved a power conversion efficiency (PCE) of ≥16% with good reproducibility and stability. acs.orgcolorado.edu acs.orgcolorado.edu
Ethyl Cyanoformate (EC) An anti-solvent that regulates crystallization and passivates uncoordinated Pb2+ defects.Improves the quality of the CsPbI3 film.Enhanced the PCE of P3HT-based CsPbI3 solar cells from 17.33% to 18.46%. researchgate.net researchgate.net
Methyl Acetate (MA) Used as an anti-solvent for CsPbI3 nanocrystal films, noted for its high volatility.Accelerates film formation and prevents nanocrystal agglomeration, resulting in smoother, more compact surfaces. researchgate.netDevices treated with MA showed a PCE of 11.47%, higher than the 9.30% for ethyl acetate treated films. researchgate.net researchgate.net

The incorporation of small amounts of additives into the precursor solution is a powerful strategy to control the crystallization process, improve film quality, and enhance phase stability. acs.orgnih.gov Additives can act as nucleation centers, regulate grain growth, and passivate defects within the perovskite film. acs.orgbohrium.com A variety of additives have been explored, including organic compounds, inorganic salts, polymers, and nanocrystals. acs.org For instance, hydroiodic acid (HI) has been used to lower the processing temperature and promote the formation of the cubic perovskite phase. acs.orgmdpi.comresearchgate.net Other additives like dimethylammonium iodide (DMAI) can manipulate the crystallization process, though its removal is sensitive to moisture. bohrium.com The use of CsPbI3 nanorods as an additive has been shown to regulate the crystallization of mixed-cation perovskite films, leading to larger domains and reduced defects. acs.org

Additive Function Impact on Film Properties Reference
Hydroiodic Acid (HI) Increases solubility of precursors in DMF, lowering processing temperature.Promotes formation of cubic CsPbI3 structure at a lower temperature (150 °C); results in a more uniform and smoother film surface. acs.orgresearchgate.net acs.orgresearchgate.net
Dimethylammonium Iodide (DMAI) A volatile additive that manipulates the crystallization process.Controls crystal phase and morphology; its removal is crucial as residues can degrade performance. bohrium.com bohrium.com
Butylammonium Acetate (BAAc) Enables stabilized phase formation at a lower temperature (160 °C) in an ambient environment.Promotes controlled crystallization, suppresses defects, and facilitates phase evolution to γ-CsPbI3. researchgate.net researchgate.net
CsPbI3 Nanorods Serve as nucleation centers for heterogeneous crystallization.Regulates crystallization, promoting larger perovskite domains with fewer grain boundaries and improved crystallinity. acs.org acs.org
Formamidinium Bromide (FABr) Retards crystallization and controls crystal growth.Improves surface morphology and crystallinity of CsPbI2.2Br0.8 films. mdpi.com mdpi.com

Solid-State Reaction Synthesis of Bulk and Single Crystals

Solid-state synthesis offers a solvent-free method to produce CsPbI3, providing a direct route to obtaining bulk polycrystalline material and single crystals. mdpi.comresearchgate.net This method typically involves grinding stoichiometric amounts of the precursors (CsI and PbI2) and then sintering the mixture at elevated temperatures. mdpi.com By controlling the synthesis time and temperature, different phases of CsPbI3 can be obtained. mdpi.com This approach is crucial for studying the intrinsic properties of the material, free from the influence of solvents or ligands. mdpi.com Researchers have successfully synthesized kinetically stable single crystals of γ-CsPbI3 at room temperature using solid-state methods, which are essential for fundamental characterization and understanding of the material's properties. researchgate.netacs.orgnih.govarxiv.orgresearchgate.net

Synthesis Method Precursors Process Details Resulting Product Key Findings Reference
Solid-State Reaction CsI and PbI2Grinding stoichiometric amounts followed by sintering in a furnace. Heating at 10 °C/min to 400 °C and holding for various durations (10 min to 24 h).Polycrystalline CsPbI3. Initially forms δ-CsPbI3 at room temperature, which converts to α-phase at high temperature. With longer synthesis times, a secondary Cs4PbI6 phase can form.Allows for the synthesis of CsPbI3 without solvents or ligands, enabling the study of intrinsic properties. Phase evolution is dependent on synthesis time. mdpi.com
Solid-State Single Crystal Growth -A solid-state method was used.Kinetically stable single crystals of γ-CsPbI3 (orthorhombic, GdFeO3 structure) at room temperature.Bulk γ-CsPbI3 has an optical band gap of 1.63(3) eV and is stable in oxygen but rapidly converts to δ-CsPbI3 in the presence of moisture. acs.orgnih.gov acs.orgnih.govarxiv.org

Nanocrystal and Quantum Dot Synthesis Methods

The synthesis of CsPbI3 in the form of nanocrystals (NCs) and quantum dots (QDs) has garnered significant attention due to their size-tunable optoelectronic properties and improved stability compared to bulk counterparts. researchgate.net The most common method for synthesizing high-quality CsPbI3 NCs is the hot-injection technique. researchgate.netmq.edu.au This method involves the rapid injection of a cesium precursor (e.g., Cs-oleate) into a hot solution containing the lead halide precursor (PbI2) and stabilizing ligands like oleic acid and oleylamine (B85491). researchgate.netmdpi.com The reaction temperature and time are critical parameters that control the size and shape of the resulting nanocrystals. mq.edu.au Another solution-based approach is the ligand-assisted reprecipitation (LARP) method, which offers a room-temperature synthesis route. mq.edu.au

Synthesis Method Precursors & Ligands Process Details Resulting Nanocrystals Key Features Reference
Hot-Injection Precursors: Cs-oleate, PbI2. Ligands: Oleic Acid (OA), Oleylamine (OAm).A Cs-precursor is rapidly injected into a hot solution (e.g., 180 °C) containing the Pb-precursor and ligands.Orthorhombic γ-phase CsPbI3 nanocrystals.Allows for control over nanocrystal size by varying reaction temperature. researchgate.netmq.edu.au researchgate.netmq.edu.au
Modified Hot-Injection with SiO2 Coating Precursors: Cs-oleate, PbI2, I2. Ligands: OA, OAm, (3-Aminopropyl)triethoxysilane (APTES).APTES is injected into the lead precursor solution at 105 °C, followed by the injection of the Cs-oleate precursor.SiO2-coated CsPbI3 quantum dots with a cubic shape and average size of ~10 nm.The SiO2 coating significantly enhances stability against storage, heat, and ethanol. mdpi.com
Ligand-Assisted Reprecipitation (LARP) -A room-temperature synthesis method.CsPbI3 nanocrystals.Offers a simpler, lower-temperature alternative to hot-injection methods. mq.edu.au

Hot-Injection and Heating-Up Reactions for Nanocrystals

The hot-injection method is a widely employed technique for the synthesis of high-quality CsPbI3 nanocrystals. acs.orgnih.gov This process typically involves the rapid injection of a pre-heated cesium oleate (B1233923) (Cs-oleate) precursor into a solution containing lead iodide (PbI2) and stabilizing ligands at an elevated temperature. acs.orgaip.org For instance, a Cs-oleate solution preheated to 100°C can be injected into a lead halide precursor solution heated to 150°C. acs.orgnih.gov The reaction temperature plays a crucial role in determining the final morphology of the nanocrystals. aip.org High temperatures, generally between 130°C and 170°C, tend to produce nanocrystals with cubic or cuboid shapes. aip.org

In a typical synthesis, 0.407 g of cesium carbonate (Cs2CO3) is loaded with 20 mL of 1-octadecene (B91540) (ODE) and 1.25 mL of oleic acid (OA), dried under vacuum, and then heated to 150°C to form the Cs-oleate precursor. acs.org Separately, a lead halide precursor is prepared by dissolving PbI2 in ODE with the aid of ligands like oleic acid and oleylamine (OAm). nih.gov The swift injection of the Cs-oleate precursor into the hot lead halide solution triggers the nucleation and growth of CsPbI3 nanocrystals. nih.gov The size of the resulting nanocrystals can be influenced by the reaction temperature; for example, increasing the temperature can lead to the formation of larger nanocubes. aip.org

Heating-up methods offer an alternative approach where all precursors are mixed at a lower temperature and then heated to a specific reaction temperature to induce nanocrystal formation. This technique has been successfully used for the large-scale synthesis of blue-emitting CsPbBr3 nanoplatelets, which can be extended to other cesium lead halide compositions. acs.org

Table 1: Influence of Reaction Temperature on CsPbBr3 Nanocrystal Morphology

Reaction Temperature (°C) Resulting Morphology Average Size
25 Thin and long nanowires 2.3 ± 0.4 nm width
50 Thin nanoplates and lamellar structures 2.7 nm width
90 Thin nanoplates and lamellar structures -
130 Symmetrical and monodisperse nanocubes ~9.1 nm
150 Nanocubes with decreased monodispersity ~10.5 nm

Data derived from studies on CsPbBr3 nanocrystals, illustrating a general trend applicable to cesium lead halides. aip.org

Room-Temperature and Large-Scale Synthesis Protocols for Nanocrystals

Recent advancements have led to the development of room-temperature synthesis methods for CsPbI3 nanocrystals, which are more economically feasible for large-scale production. acs.org One approach involves a ligand-mediated strategy to synthesize γ-phase CsPbI3 perovskite nanocrystals in a non-polar solvent at room temperature. researchgate.net This method avoids the high temperatures typical of hot-injection techniques. researchgate.net

A large-scale synthesis protocol has been developed that can produce over 800 times the quantity of CsPbI3 nanocrystals compared to typical lab-scale methods. acs.org In this method, the synthesis is conducted in a 1 L bottle at room temperature, yielding nanocrystals with a photoluminescence quantum yield (PLQY) of 72% at an emission peak of 670 nm. acs.org The key to this process is creating conditions for a homogeneous synthesis reaction and stabilizing the desired black phase (γ-CsPbI3) at room temperature. acs.org This is achieved by first synthesizing nanoparticles smaller than 5.6 nm, a size at which the black phase is more stable than the yellow phase, and then slowly growing them. acs.org The process can be scaled up to produce grams of nanocrystals. acs.orgsciopen.com Solid-state synthesis at room temperature has also been reported as a facile method for bulk-scale production of highly luminescent and color-tunable CsPbX3 nanocrystals. rsc.org

Surface Ligand Engineering in Nanocrystal Synthesis and Stability

Surface ligands are crucial for the synthesis, stability, and properties of CsPbI3 nanocrystals. mdpi.com The most commonly used ligands are long-chain alkylamines and alkyl acids, with oleylamine (OAm) and oleic acid (OA) being a prevalent pair. acs.org These ligands help dissolve the precursors and stabilize the nanocrystals by passivating their surface. acs.org The ratio of these ligands can significantly influence the final product. acs.orgmdpi.com For example, a ligand-to-lead ratio of 2 has been shown to maintain perovskite nanocubes for 90 days under ambient conditions. acs.org

The binding of ligands to the nanocrystal surface is typically ionic. acs.org The oleylamine and oleic acid pair can form an oleylammonium cation and an oleate anion, which then bind to the surface of the nanocrystal. acs.org However, the traditional OAm/OA ligand system can be dynamic, and ligand loss during purification can lead to instability. aip.org

To address this, researchers have explored alternative ligands. Phosphine-based ligands, such as trioctylphosphine (B1581425) (TOP), tributylphosphine (B147548) (TBP), and diphenylphosphine (B32561) (DPP), have been shown to improve the tolerance of CsPbBr3 quantum dots to ethanol, water, and UV light. nih.gov Diphenylmethylphosphine (DPMP) and triphenylphosphine (B44618) (TPP) have been used to enhance the stability of red-emitting CsPbBrI2 nanocrystals. nih.govacs.org The use of phosphonic acid ligands in combination with oleylamine has been shown to produce nearly monodisperse CsPbBr3 nanocrystals. aip.orgamazonaws.com Thermodynamic calculations suggest that ammonium (B1175870) groups are particularly effective at enhancing the phase stability of 3-D perovskites. acs.org

Table 2: Comparison of Different Ligand Systems for Cesium Lead Halide Nanocrystals

Ligand System Key Advantages Challenges
Oleic Acid (OA) / Oleylamine (OAm) Widely used, effective for solubilizing precursors. acs.org Dynamic binding, can lead to ligand loss and instability. aip.org
Phosphine-based (e.g., TOP, TPP) Enhanced stability against environmental factors like moisture and UV light. nih.gov Can influence nanocrystal properties based on concentration. nih.gov
Phosphonic Acids / Oleylamine Produces highly monodisperse nanocrystals. aip.orgamazonaws.com Can lead to the formation of lead-depleted phases. aip.org
Ammonium Groups Strong enhancement of 3-D perovskite phase stability. acs.org -

Dimensionality Control in Nanoplatelet Synthesis

Controlling the dimensionality of CsPbI3 nanocrystals to form two-dimensional (2D) nanoplatelets has been a significant area of research. A colloidal synthesis approach for CsPbBr3 nanoplatelets has been developed where nucleation and growth occur at room temperature. acs.org This is triggered by the injection of acetone (B3395972) into a mixture of precursors that would otherwise be unreactive. acs.org This low-temperature method allows for precise control over the platelet thickness, which can be tuned from 3 to 5 monolayers. acs.org

The synthesis of CsPbBr3 nanoplatelets has been adapted from methods used for other perovskite materials by replacing the organic cation precursor with a Cs-oleate precursor. acs.org A solvothermal synthesis method has also been developed for producing ultrathin cesium lead halide perovskite nanoplatelets with tunable lateral sizes. acs.org The resulting nanoplatelets can have large lateral dimensions, ranging from 100 nm to 1 µm, which encourages them to self-assemble into stacked superlattice structures. acs.org

Vapor Deposition Techniques for Thin Films

Vapor deposition techniques are an alternative to solution-based methods for producing high-quality CsPbI3 thin films. acs.org These methods offer precise control over film thickness and can result in samples with reproducible quality. acs.org One common approach is the co-evaporation of the precursor materials, cesium iodide (CsI) and lead iodide (PbI2), under vacuum. acs.org In a controlled process, thin layers of CsI (~2 nm) and PbI2 (~2.5 nm) can be alternately deposited to build up the desired film thickness. acs.org The as-deposited films often require a post-deposition annealing step, for instance at 310°C, to induce the phase transition from the non-perovskite yellow phase to the desired black perovskite phase. acs.org

Another vapor-based method is a two-step process involving the thermal evaporation of an inorganic precursor stack (e.g., CsI/PbI2) followed by a chemical vapor deposition (CVD) step to convert the precursor into the perovskite layer by reacting it with a chemical vapor of an organic precursor like formamidinium iodide (FAI). frontiersin.org Single-source thermal evaporation, where a mixture of CsBr and PbBr2 powders are compressed into a tablet and evaporated, has also been used to deposit CsPbBr3 films. mdpi.com

Interface Engineering during Synthesis and Processing

Interface engineering is critical for improving the performance and stability of CsPbI3-based devices, such as solar cells. arxiv.orgacs.org This involves modifying the interfaces between the CsPbI3 layer and the charge transport layers to enhance charge extraction and reduce recombination. arxiv.orgacs.org

One strategy is to introduce a dipole molecule, such as trioctylphosphine oxide (TOPO), at the interface between the CsPbI3 perovskite and the hole transport layer (HTL). arxiv.orgacs.org This can create an upward surface band-bending, leading to better energy level alignment and improved hole extraction. arxiv.orgacs.org Surface passivation with molecules like n-Octylammonium iodide (OAI) is also used to reduce defects on the perovskite film. arxiv.org

In some cases, a "clean-passivation" method is employed to address interfacial problems between the perovskite and the electron transport layer (ETL). researchgate.net This can reduce surface and grain boundary defects and suppress ion migration. researchgate.net Another approach involves using an interfacial buffering layer, such as 2-butynoic acid (BA), to manage stress mismatch between the perovskite and the underlying polymer layer, which can improve the quality of the perovskite film. acs.org The introduction of a thin ZnO insert layer at the CsPbI2Br/ETL interface has also been shown to optimize device performance by improving the open-circuit voltage and fill factor. bohrium.com A comprehensive understanding of the atomic and electronic structure of CsPbI3 surfaces is essential for advancing these interface engineering strategies. aip.org

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Acetone C3H6O
2-Butynoic acid C4H4O2
Butylammonium iodide C4H12IN
Cesium bromide CsBr
Cesium carbonate Cs2CO3
Cesium iodide CsI
Cesium oleate C18H33CsO2
Cesium Lead Bromoiodide CsPbBrI2
Cesium Lead Triiodide CsPbI3
Diphenylmethylphosphine C13H13P
Dodecylammonium iodide C12H28IN
Formamidinium iodide CH5IN2
Lead iodide PbI2
n-Octylammonium iodide C8H20IN
1-Octadecene C18H36
Oleic acid C18H34O2
Oleylamine C18H37N
Spiro-OMeTAD C81H68N4O8
Tributylphosphine C12H27P
Trioctylphosphine C24H51P
Trioctylphosphine oxide C24H51PO
Triphenylphosphine C18H15P

Stability Mechanisms and Mitigation Strategies

Thermodynamic and Kinetic Stability of Cesium Lead Triiodide Phases

This compound can exist in several crystalline structures, or polymorphs, each with distinct properties. The most desirable for photovoltaic applications is the black, photoactive perovskite phase (α-CsPbI3). However, under ambient conditions, this phase is metastable and tends to transform into a yellow, non-perovskite δ-phase, which is optically inactive and detrimental to device performance. uoc.grresearchgate.net

The thermodynamic stability of these phases is a crucial factor. The δ-phase is the most thermodynamically stable polymorph at room temperature. uoc.grresearchgate.net The transition from the desirable α-phase to the undesirable δ-phase is a spontaneous process driven by the tendency to achieve a lower energy state. uoc.gracs.org The α-phase is considered a high-temperature polymorph, only becoming thermodynamically stable at temperatures above approximately 320°C. uoc.gr

Kinetic factors, however, can influence the rate of this phase transformation. By understanding and controlling the kinetics, it is possible to "trap" the CsPbI3 in its metastable black phase for extended periods. Machine learning potentials have been employed to map the potential energy surface of CsPbI3 and identify the energy barriers for different degradation pathways. acs.orgacs.org Three primary degradation paths from the photoactive γ-phase (another black perovskite phase) have been identified with varying energy barriers:

γ-CsPbI3 to a hexagonal δ'-phase (energy barrier: 0.25 eV/f.u.) acs.org

γ-CsPbI3 to a cmcm phase (energy barrier: 0.22 eV/f.u.) acs.org

γ-CsPbI3 to the orthorhombic δ-phase (energy barrier: 0.34 eV/f.u.) acs.org

These findings highlight that while the transition to the δ-phase is thermodynamically favored, it requires surmounting a significant energy barrier, opening avenues for kinetic stabilization. acs.org

Table 1: Key Thermodynamic and Kinetic Parameters of CsPbI3 Phases

ParameterValue/DescriptionReference
Stable Phase at Room Temperatureδ-CsPbI3 (orthorhombic, yellow, non-perovskite) uoc.grresearchgate.net
Metastable Photoactive Phaseα-CsPbI3 (cubic, black, perovskite) uoc.grresearchgate.net
α to δ Phase Transition Temperature~320°C uoc.gr
Energy Barrier (γ to δ-phase)0.34 eV/f.u. acs.org
Energy Barrier (γ to δ'-phase)0.25 eV/f.u. acs.org
Energy Barrier (γ to cmcm phase)0.22 eV/f.u. acs.org

Degradation Mechanisms in Different Environments

The stability of CsPbI3 is not only governed by its intrinsic thermodynamic properties but is also highly susceptible to external environmental factors.

Thermal-Induced Phase Transformation and Decomposition

Elevated temperatures can induce phase transformations and decomposition in CsPbI3. While high temperatures are required to form the desirable α-phase, prolonged exposure to even moderate heat can accelerate the degradation of the metastable black phases back to the yellow δ-phase. nih.gov For instance, pure CsPbI3 quantum dots can begin to degrade from the luminescent γ-phase to a mixture of lead iodide (PbI2) and δ-CsPbI3 at around 100°C. nih.gov This is a significantly lower temperature than the black-to-yellow phase transition observed in bulk CsPbI3 films, which occurs above 200°C. nih.gov

The decomposition process can be initiated by the formation of defects, such as iodine vacancies. At elevated temperatures (e.g., 600 K), the presence of an iodine vacancy can trigger the formation of a lead/iodine cluster, leading to the breakdown of the perovskite structure. researchgate.net The initial stages of this decomposition involve the creation of an iodine Frenkel defect near the existing vacancy. researchgate.net

Moisture/Humidity-Induced Degradation and Phase Conversion

Moisture is a primary culprit in the degradation of CsPbI3. researchgate.netresearchgate.net Exposure to humidity can rapidly trigger the conversion from the black perovskite phase to the yellow δ-phase. researchgate.netresearchgate.net The mechanism involves the interaction of water molecules with the perovskite lattice, which lowers the energy barrier for the phase transition. scholaris.ca This moisture-induced degradation can compromise the surface coverage and lead to poor film morphology. researchgate.net

Light-Induced Degradation (Photostability)

Light, especially in the presence of other environmental factors, can also induce degradation in CsPbI3. rsc.orgmaterialsfutures.org For colloidal CsPbI3 quantum dots, light illumination can lead to the detachment of capping ligands from the surface, causing the collapse of the quantum dot surface and the aggregation of metallic lead (Pb0). acs.orgnih.gov These surface defects and Pb0 aggregates act as trap states, quenching photoluminescence. acs.orgnih.gov

In some cases, photo-oxidation initiated by superoxide (B77818) (O2•-) and other reactive oxygen species (ROS) can cause optical bleaching of CsPbI3 nanocrystals, which is a distinct degradation pathway from the phase changes seen in bulk materials. osti.gov The combination of light and high humidity is particularly detrimental, leading to a multistep degradation pathway in mixed-cation perovskites containing cesium. scholaris.ca

Interfacial Strain-Accelerated Polymorphic Transformation

Strain within the CsPbI3 film, particularly at the interfaces with other layers in a solar cell device, can significantly influence its stability. nsf.gov Lattice mismatch between the perovskite layer and the electron transport layer (ETL) can induce strain, which in turn can trigger the polymorphic transformation from the desirable black phase to the undesirable yellow phase. researchgate.net This strain can be either tensile or compressive and can arise from differences in thermal expansion coefficients or from the fabrication process itself. nsf.govresearchgate.net Tensile strain, in particular, has been shown to decrease the activation energy for halide migration, accelerating the degradation of the perovskite. nsf.gov

Strategies for Enhancing Structural and Environmental Stability

To overcome the inherent instabilities of CsPbI3, researchers have developed a variety of strategies:

Compositional Engineering: Introducing other ions into the CsPbI3 structure can improve its stability. For example, incorporating smaller halide ions like bromine (Br-) can help to stabilize the perovskite phase. acs.org Doping with certain elements at the A-site or B-site can also hinder the transition to the δ-phase. acs.org The introduction of a small fraction of ethylammonium (B1618946) has been shown to enlarge the bandgap and enhance phase stability. nih.gov

Dimensionality Reduction: Reducing the dimensionality of the material from 3D bulk films to quasi-2D structures or quantum dots can enhance stability. researchgate.netnih.gov The surface energy of nanocrystals can help to stabilize the black phase at room temperature. nih.gov

Surface Passivation and Ligand Engineering: Treating the surface of the CsPbI3 with specific molecules (ligands) can passivate defects and prevent degradation. acs.orgbohrium.com For instance, using alkylammonium bromide salts as a surface treatment can mitigate interactions with superoxide and reactive oxygen species. osti.gov Ligand-mediated synthesis strategies have also enabled the formation of stable γ-phase CsPbI3 nanocrystals at room temperature. bohrium.com

Strain Engineering: Managing the strain within the perovskite film is a crucial strategy. This can be achieved by introducing strain-release layers at the interfaces of the device. researchgate.net For example, alkyltrimethoxysilane layers have been shown to relieve residual tensile stress. researchgate.net Applying compressive strain has also been found to enhance the stability of the black perovskite phase. nsf.gov

Interface Engineering: Modifying the interfaces between the CsPbI3 layer and the charge transport layers can improve both efficiency and stability. acs.org For example, using a hydrophobic layer can block moisture ingress. acs.org

Table 2: Summary of Stability Enhancement Strategies for CsPbI3

StrategyMechanismExampleReference
Compositional EngineeringAlters tolerance factor and lattice strainBromine substitution, Ethylammonium incorporation acs.orgnih.gov
Dimensionality ReductionSurface energy effects stabilize the black phaseQuantum dots, Nanocrystals, Quasi-2D films researchgate.netnih.gov
Surface PassivationReduces surface defects and blocks degradation pathwaysAlkylammonium bromide treatment, Ethylenediammonium diiodide osti.govbohrium.com
Strain EngineeringRelieves detrimental strain and stabilizes the desired phaseStrain-release interlayers, Application of compressive strain nsf.govresearchgate.net
Interface EngineeringBlocks moisture and improves charge transportHydrophobic interlayers, Co-modification of ETL/perovskite and perovskite/HTL interfaces acs.org

Intrinsic Structural Stabilization (e.g., lattice engineering, strain manipulation)

The inherent instability of the CsPbI₃ perovskite structure is largely attributed to its low Goldschmidt tolerance factor (τ ≈ 0.8), which is outside the ideal range of 0.9–1.0 for stable perovskite structures. mdpi.comrsc.org This deviation leads to tilting of the PbI₆ octahedra, favoring the formation of the undesirable δ-phase. nih.gov Strategies to intrinsically stabilize the perovskite phase focus on modifying the crystal lattice itself.

Lattice Engineering involves the manipulation of the crystal lattice to improve its stability. One approach is compositional engineering, where the introduction of different ions at the A-site can adjust the tolerance factor. escholarship.org For instance, incorporating larger organic cations like formamidinium (FA) can help stabilize the perovskite structure. rsc.orgrsc.org

Strain Manipulation , or strain engineering, has emerged as a powerful tool to influence the phase stability of CsPbI₃. nih.govaip.org Applying compressive or tensile strain to the perovskite lattice can alter the formation energies of different phases, thereby stabilizing the desired black phase at room temperature. nih.govaip.org This strain can be introduced through various methods, including:

Spatial Confinement: Growing CsPbI₃ within the nanopores of templates like anodized aluminum oxide (AAO) can impose strain on the lattice, leading to significant enhancement in phase stability. nih.gov Research has shown that CsPbI₃ grown in this manner can remain stable for over three months under ambient conditions. nih.gov

Substrate Mismatch: The difference in thermal expansion coefficients between the CsPbI₃ film and the substrate can induce residual strain during the annealing process, which can be engineered to stabilize the perovskite phase. researchgate.net

Compositional Tailoring: The incorporation of ions with different sizes can introduce microstrains in the lattice. For example, adding smaller methylammonium (B1206745) (MA⁺) cations to a formamidinium lead iodide (FAPbI₃) perovskite can reduce microstrain. aip.org

First-principles calculations have shown that compressive stresses can improve the optoelectronic performance of CsPbI₃ by reducing the bandgap and increasing the light absorption coefficient. aip.org The Williamson-Hall method and density functional theory (DFT) calculations have confirmed that strain imposed by nanoconfinement can alter the system's formation energy, thus stabilizing the α-CsPbI₃ phase. nih.gov

Surface Modification and Passivation for Environmental Robustness

The surfaces and grain boundaries of CsPbI₃ films are particularly susceptible to degradation induced by environmental factors like moisture and oxygen. nih.govnih.gov Surface modification and passivation techniques aim to protect the perovskite from these external stressors and to passivate surface defects that can act as nucleation sites for phase transformation.

A variety of materials have been explored for surface passivation, including:

Organic Molecules: Small organic molecules and polymers can be used to coat the surface of CsPbI₃, providing a protective barrier. aip.orgacs.org For instance, p-phenylenediamine (B122844) (PPD) has been shown to effectively stabilize the cubic α-CsPbI₃ phase by forming strong, covalent-like bonds with the perovskite surface. nih.govacs.org Theoretical studies have corroborated these experimental findings, showing that PPD passivation is more stable than natural Cs passivation due to the covalent character of the molecule-surface interaction. nih.govacs.org Camphor sulfonic acid (CSA) has also been used to passivate the surface of Ba-stabilized α-CsPbI₃, leading to enhanced thermal and photo-stability. researchgate.net

Inorganic Halides: Treatment with inorganic halide salts can passivate surface defects and improve electronic coupling between nanocrystals. nih.gov For example, post-treatment with guanidinium (B1211019) iodide (GuI) has been shown to effectively passivate iodide vacancy defects on the surface of CsPbI₃ nanocrystals, enhancing their stability and the performance of light-emitting diodes (LEDs). nih.gov Similarly, treating CsPbI₃ with CsCl can create a 2D Cs₂PbI₂Cl₂ overlayer that improves both stability and efficiency. aip.org

Zwitterions and Other Ligands: Zwitterions and other ligands can also be used to passivate surface defects. Cysteine post-processing has been reported to enhance the photoluminescence and stability of CsPbI₃ quantum dots by reducing surface defects. researchgate.net Sodium dodecyl sulfate (B86663) (SDS) has also been shown to reduce surface defects in CsPbI₃ nanocrystals. diva-portal.org

Pyrrolidinium (B1226570) iodide (PyI) has been used to modify the surface and grain boundaries of CsPbI₃ films, leading to the formation of a quasi-2D Py₂CsPb₂I₇ capping layer that improves the interface with the hole transport layer and reduces charge recombination. techscience.com

Controlled Crystallization and Morphology for Stability

The morphology and crystallinity of the CsPbI₃ film play a crucial role in its stability. Strategies focused on controlling these aspects aim to minimize defects and grain boundaries, which can act as pathways for degradation.

Grain Boundary Engineering: Grain boundaries are interfaces between crystalline domains and are often sites of high defect concentration. acs.orgtue.nlacs.org Minimizing the number and passivating the defects at grain boundaries is critical for improving stability. nih.govacs.org Reactive molecular dynamics simulations have shown that grain boundaries can be a starting point for the degradation of the perovskite structure. tue.nlacs.org Techniques to manage grain boundaries include:

Additive Engineering: The addition of certain molecules to the precursor solution can influence crystal growth and passivate grain boundaries.

Antisolvent Engineering: This technique can be used to control the crystallization process and produce films with larger grains and fewer grain boundaries.

Chemical Additives and Alloying for Phase Stabilization

Introducing chemical additives or creating alloys by substituting elements within the CsPbI₃ lattice is a widely employed and effective strategy for enhancing phase stability. bohrium.comaip.org

A-Site Alloying: The substitution of cesium (Cs⁺) with other cations can modify the Goldschmidt tolerance factor, bringing it closer to the ideal range for perovskite stability.

Organic Cations: Incorporating organic cations like formamidinium (FA⁺), ethylammonium (EA⁺), or dimethylammonium (DMA⁺) has been shown to significantly improve the phase stability of CsPbI₃. rsc.orgrsc.orgrsc.orgacs.org First-principles calculations have indicated that DMA⁺ can be a particularly effective dopant for stabilizing the α-phase. rsc.org

Inorganic Cations: While less common for the A-site, the principle of ionic size matching to adjust the tolerance factor is key.

B-Site Alloying/Doping: The partial substitution of lead (Pb²⁺) with other metal cations can also stabilize the perovskite phase. nih.govacs.org This strategy can reduce lattice strain and alter the electronic structure. rsc.org

Divalent Cations: Doping with divalent cations such as strontium (Sr²⁺), barium (Ba²⁺), calcium (Ca²⁺), tin (Sn²⁺), and manganese (Mn²⁺) has been shown to stabilize the α- or β-phases of CsPbI₃. nih.govresearchgate.netnih.gov For instance, a composition of CsPb₀.₆Sn₀.₄I₃ created through mechanochemical alloying exhibited remarkable stability in ambient conditions for up to 25 days. rsc.org Mn²⁺ doping has been shown to improve the stability of CsPbI₃ nanocrystals under extreme conditions, including UV irradiation and high temperatures. nih.gov

Heterovalent Cations: Doping with heterovalent cations like bismuth (Bi³⁺) has also been explored to stabilize the perovskite phase. researchgate.net

Lanthanide Cations: In-situ doping with ytterbium (Yb³⁺) during the synthesis of CsPbI₃ quantum dots has been shown to reduce defects and improve thermal stability. rsc.org

X-Site Alloying: Replacing some of the iodide (I⁻) ions with other halides, such as bromide (Br⁻) or chloride (Cl⁻), is another effective method. This approach, however, often leads to an increase in the bandgap, which may not be desirable for all applications. aip.orgacs.org A post-treatment with phenyltrimethylammonium (B184261) bromide (PTABr) has been shown to create a gradient of Br⁻ doping, which significantly stabilizes the perovskite phase. acs.org

Below is a table summarizing the effects of various dopants on the stability of CsPbI₃:

Dopant/AdditiveSiteEffect on StabilityReference
Dimethylammonium (DMA⁺)A-siteSignificantly improves phase stability of the α-phase. rsc.org
Formamidinium (FA⁺)A-siteImproves structural stability. rsc.orgrsc.org
Magnesium (Mg²⁺)B-siteStabilizes the γ-phase for over 167 days in a nitrogen atmosphere. acs.org
Manganese (Mn²⁺)B-siteImproves black phase stability from a few days to nearly a month. rsc.org
Silver (Ag⁺)B-siteEnhances thermodynamic stability, maintaining the black phase for over 60 days. acs.org
Tin (Sn²⁺)B-siteA composition of CsPb₀.₆Sn₀.₄I₃ remained stable for up to 25 days in ambient conditions. rsc.org
Ytterbium (Yb³⁺)B-siteImproves thermal stability and reduces defects in quantum dots. rsc.org
p-phenylenediamine (PPD)SurfaceEffectively stabilizes the cubic α-CsPbI₃ phase. nih.govacs.org
Phenyltrimethylammonium bromide (PTABr)Surface/X-siteSignificantly stabilizes the perovskite phase through gradient Br doping and surface passivation. acs.org

Size Reduction and Quantum Confinement Effects on Stability

Reducing the dimensionality of CsPbI₃ from bulk to the nanoscale, in the form of nanocrystals or quantum dots (QDs), has been shown to be a highly effective strategy for stabilizing the photoactive perovskite phase. mdpi.comaip.orgacs.orgnih.govresearchgate.net This stabilization arises from the increased surface energy-to-volume ratio in nanomaterials, which alters the thermodynamic landscape of phase transitions. mdpi.com

Theoretical studies based on density functional theory (DFT) have shown that the optically active α- and γ-phases can be thermodynamically stabilized against the yellow δ-phase by reducing the nanocrystal size to below 5.6 nm in a CsI-rich environment. scispace.comaip.org The high surface tension in nanocrystals alters the formation energies of the different crystal phases. mdpi.com

Advanced Characterization Techniques for Material Properties

Optical Spectroscopy for Electronic and Excitonic Properties

Optical spectroscopy serves as a powerful, non-invasive tool to probe the electronic and excitonic characteristics of CsPbI₃.

Absorption and photoluminescence (PL) spectroscopy are fundamental techniques for determining the optical band gap and emissive properties of CsPbI₃. The absorption spectrum reveals the energy required to excite an electron from the valence band to the conduction band, while the PL spectrum shows the energy released when an electron and hole recombine.

The black perovskite phase (α-CsPbI₃), which is desirable for photovoltaic applications, exhibits a direct band gap of approximately 1.73 eV. mdpi.comnih.gov However, this can shift depending on the crystalline phase. For instance, the non-perovskite yellow phase (δ-CsPbI₃) has a wider bandgap of about 2.78 eV. berkeley.edu The absorption spectra can be influenced by various factors, including the solvent system used during film fabrication and the presence of additives. acs.orgd-nb.info For example, the highest absorbance for CsPbI₃ films can be achieved after specific annealing times, beyond which the absorption intensity of the black phase may decrease as it partially transitions to the yellow δ-phase. d-nb.info

The PL emission of CsPbI₃ is typically narrow and centered near its band edge. nih.gov For instance, CsPbI₃ nanoparticles have shown PL emission centered at 663 nm. nih.gov The intensity and peak position of the PL can be affected by factors such as surface passivation and the presence of defects. diva-portal.org In some cases, halide exchange can be used to tune the PL emission, causing a blueshift in the spectrum. nih.gov

Table 1: Optical Properties of Different Cesium Lead Triiodide Phases

Phase Band Gap (eV) Photoluminescence Emission
α-CsPbI₃ (black perovskite) ~1.73 mdpi.comnih.gov ~718 nm
δ-CsPbI₃ (yellow non-perovskite) ~2.78 berkeley.edu -
Orthorhombic Perovskite 1.76 berkeley.edu -

Time-resolved photoluminescence (TRPL) is a critical technique for investigating the dynamics of photoexcited charge carriers, including their lifetime and recombination pathways. researchgate.net By measuring the decay of the PL signal over time, researchers can gain insights into processes such as radiative and non-radiative recombination.

For CsPbI₃, TRPL studies have revealed that carrier lifetimes can be significantly influenced by film quality, defect density, and surface passivation. researchgate.net For instance, high-quality CsPbI₃ films with reduced defect densities have been shown to exhibit prolonged carrier lifetimes. researchgate.net In some optimized CsPbI₃ films, a long single-exponential charge recombination lifetime of over 30 ns has been achieved. cas.cn The decay kinetics are often complex and can be fitted with multiple exponential components, indicating the presence of different recombination channels, including trap-assisted recombination.

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the surface morphology and microstructure of CsPbI₃ thin films, which are crucial for device performance.

Scanning electron microscopy (SEM) is widely used to examine the surface topography, grain size, and uniformity of CsPbI₃ films. researchgate.net The morphology of the film is highly dependent on the deposition method and processing conditions. researchgate.net

SEM images have revealed that the addition of certain additives can significantly improve the film morphology, leading to larger grain sizes and the elimination of pinholes. cas.cn For example, the use of dimethylammonium acetate (B1210297) has been shown to enhance the morphology of CsPbI₃. researchgate.net Conversely, poor grain growth and non-uniform coverage with pores can be observed when fabrication conditions are not optimized. researchgate.net The grain size in CsPbI₃ films can vary, with some studies reporting very small grains on the scale of a few nanometers, which can be beneficial for attaining the desired black phase. researchgate.net In contrast, other approaches have led to larger grain sizes. nih.gov The surface roughness of the films can also be assessed, with smoother surfaces generally being desirable for efficient charge transport. cas.cn

Carrier Dynamics Characterization

Understanding the behavior of charge carriers—electrons and holes—after they are generated by light is fundamental to optimizing the performance of CsPbI₃-based devices. Techniques that probe carrier dynamics provide information on processes like carrier cooling, trapping, and recombination.

Transient absorption (TA) spectroscopy is a powerful tool for studying hot carrier relaxation dynamics in CsPbI₃. aip.org These studies have shown that the hot carrier cooling rate in CsPbI₃ can be slowed down at high photoexcited carrier densities, a phenomenon attributed to a phonon bottleneck. aip.org This slow cooling, on the order of tens of picoseconds, suggests the potential for CsPbI₃ in hot carrier solar cell applications. aip.org

TA spectroscopy can also reveal different carrier trapping processes. diva-portal.org Studies have identified both fast trapping processes occurring in less than a picosecond and on the order of tens of picoseconds, which are attributed to shallow traps, as well as slower decay processes with lifetimes of hundreds of nanoseconds to over a microsecond, related to trap-assisted recombination and trapping at deep defects. acs.org Surface passivation has been shown to slow down the carrier trapping process by reducing deep defects. diva-portal.org The dynamics are highly dependent on the carrier density, with different behaviors observed at low and high pump intensities. acs.org

Table 2: Key Carrier Dynamic Properties of this compound

Property Typical Values/Observations Technique
Hot Carrier Cooling Time Few to tens of picoseconds aip.org Transient Absorption Spectroscopy
Charge Recombination Lifetime > 30 ns (in optimized films) cas.cn Time-Resolved Photoluminescence
Fast Trapping Processes < 1 ps and tens of ps acs.org Transient Absorption Spectroscopy
Slow Decay Processes Hundreds of ns to > 1 µs acs.org Transient Absorption Spectroscopy

Comparative Studies and Analogous Systems

Comparison of Cesium Lead Triiodide with Hybrid Organic-Inorganic Perovskites (e.g., MAPbI3, FAPbI3) in Terms of Stability and Structure

This compound (CsPbI3) has emerged as a promising all-inorganic alternative to hybrid organic-inorganic perovskites, such as Methylammonium (B1206745) Lead Iodide (MAPbI3) and Formamidinium Lead Iodide (FAPbI3), primarily due to its superior thermal stability. However, the structural stability of its photoactive phase at room temperature remains a significant challenge.

Thermal Stability: Hybrid organic-inorganic perovskites, while exhibiting excellent photovoltaic properties, suffer from rapid degradation under heat, humidity, and illumination. nih.gov For instance, MAPbI3 begins to show thermal degradation at temperatures above 85°C. ossila.com In contrast, FAPbI3 can withstand temperatures well over 150°C. ossila.com All-inorganic CsPbI3 demonstrates even greater thermal stability, a key advantage for long-term operational durability in devices like solar cells. researchgate.netacs.org The substitution of the volatile organic cations (methylammonium and formamidinium) with the inorganic cesium cation eliminates a primary degradation pathway common in hybrid perovskites. rsc.org First-principles calculations have indicated that the tetragonal phase of MAPbI3 is thermodynamically unstable and prone to phase separation into CH3NH3I and PbI2, highlighting an intrinsic instability. arxiv.org In contrast, the energy cost for CsPbI3 phase separation is significantly higher, suggesting much better long-term stability. arxiv.org

Structural Stability and Phase Transitions: A critical challenge for CsPbI3 is the stability of its desired photoactive perovskite phase (α-CsPbI3, cubic) at ambient temperatures. This black phase, which has a suitable bandgap for photovoltaic applications (around 1.73 eV), is only stable at high temperatures (above 320°C) and spontaneously transitions to a non-perovskite, photo-inactive orthorhombic δ-phase (yellow phase) at room temperature. nih.govresearchgate.netui.ac.ir This phase instability is a major obstacle to its widespread application. nih.gov

Hybrid perovskites also exhibit phase transitions, but their photoactive phases are generally more stable at room temperature. FAPbI3, for example, has a photoactive α-phase that is metastable at room temperature and can convert to the inactive δ-phase, particularly in humid environments. ossila.com However, strategies such as incorporating smaller cations like cesium have been shown to stabilize the α-phase of FAPbI3. ossila.com Similarly, MAPbI3 exists in a stable tetragonal perovskite structure at room temperature.

The structural differences arise from the size of the A-site cation. The larger organic cations in MAPbI3 and FAPbI3 lead to a more distorted perovskite structure compared to the ideal cubic form. The smaller ionic radius of cesium in CsPbI3 results in a lower tolerance factor, which is a key reason for the instability of the cubic perovskite phase at low temperatures. nih.gov

PropertyThis compound (CsPbI3)Methylammonium Lead Iodide (MAPbI3)Formamidinium Lead Iodide (FAPbI3)
A-site Cation Cesium (Cs+)Methylammonium (CH3NH3+)Formamidinium (CH(NH2)2+)
Thermal Stability HighLow (degrades >85°C)Moderate (stable >150°C)
Photoactive Phase α-phase (cubic)Tetragonal phaseα-phase (tetragonal/cubic)
Room Temp. Stability α-phase is unstable, converts to δ-phaseStableα-phase is metastable
Band Gap ~1.73 eV~1.53 eV~1.45 - 1.51 eV

Structural Bonding: The bonding characteristics also differ between these materials. In the inorganic CsPbI3, the interaction between the cesium cation and the lead-iodide framework is strongly ionic. researchgate.net This strong ionic bond makes certain surface passivation techniques, which are effective for hybrid perovskites, more challenging to implement in CsPbI3. researchgate.net

Insights from Other Inorganic Lead Halide Perovskites (e.g., CsPbBr3)

Comparing CsPbI3 with its bromide counterpart, Cesium Lead Tribromide (CsPbBr3), provides valuable insights into the influence of the halide anion on the perovskite's properties.

Stability and Structure: CsPbBr3 is known for its significantly higher intrinsic stability compared to CsPbI3. rsc.orgrsc.org It exists in a stable orthorhombic perovskite phase at room temperature and does not readily convert to a non-perovskite phase under ambient conditions. ui.ac.ir This enhanced stability is attributed to the smaller ionic radius and higher electronegativity of bromine compared to iodine, which leads to stronger Pb-Br bonds and a more stable crystal lattice. Theoretical studies have shown that CsPbBr3 is thermodynamically more stable and more ductile than CsPbI3. rsc.orgrsc.org

The phase transition temperatures for CsPbBr3 are also different; it transforms from orthorhombic to tetragonal at approximately 373 K and to a cubic phase at 403 K. ui.ac.ir This is in contrast to CsPbI3, which requires a much higher temperature (around 634 K) to form the cubic perovskite phase. ui.ac.ir

Optoelectronic Properties: The change in the halide anion has a direct impact on the electronic band structure and optical properties. CsPbBr3 has a larger band gap of about 2.3 eV, making it suitable for applications in green light emission but less ideal for single-junction solar cells compared to the ~1.73 eV bandgap of CsPbI3. rsc.orgrsc.orgacs.org The electrical properties also differ, with films of CsPbI3 nanocrystals demonstrating higher photoelectric current than those made from CsPbBr3, suggesting better electrical properties for the iodide version. ioffe.ru

Halide Exchange and Alloying: Research into halide exchange reactions between CsPbBr3 and CsPbI3 has shown that it is possible to form mixed-halide perovskites (CsPbBrxI3-x). rsc.orgresearchgate.net This anion exchange is a viable strategy to tune the bandgap over the entire visible region. rsc.orgresearchgate.net Furthermore, introducing bromide into the CsPbI3 lattice to form CsPb(I/Br)3 alloys can significantly improve the phase stability of the desired black perovskite phase at room temperature, albeit with an increase in the bandgap. researchgate.net Studies have also demonstrated that CsPbBr3 quantum dots can be used to passivate defects in CsPbI3 films, leading to enhanced carrier lifetime and device performance. researchgate.net

PropertyThis compound (CsPbI3)Cesium Lead Tribromide (CsPbBr3)
Halide Anion Iodide (I-)Bromide (Br-)
Room Temp. Phase Orthorhombic (non-perovskite, δ-phase)Orthorhombic (perovskite)
Thermodynamic Stability Less stableMore stable
Band Gap ~1.73 eV~2.3 eV
Primary Application PhotovoltaicsGreen light emission, stable photovoltaics

Future Research Directions and Challenges

Addressing Remaining Stability Challenges for Long-Term Performance

A primary obstacle for Cesium Lead Triiodide is its structural instability under ambient conditions. researchgate.netresearchgate.net The photoactive black perovskite phase (α, β, and γ phases) tends to transform into an optically inactive, wide-bandgap yellow δ-phase, which is detrimental to device performance. researchgate.netresearchgate.net This phase transition is a significant challenge for achieving the long-term operational stability required for commercial viability. researchgate.netresearchgate.net

Key research efforts are directed towards:

Controlling Phase Transitions: The instability stems from a tolerance factor that is not ideal for maintaining the perovskite structure. epa.govmdpi.com The smaller ionic radius of cesium compared to organic cations is a contributing factor, making the active α-CsPbI₃ phase stable only at high temperatures (above 300°C). mdpi.com Research focuses on strategies like ion doping, additive engineering, and surface modification to stabilize the desired black phase at room temperature. researchgate.netresearchgate.net Substituting a small amount of iodide with smaller ions like bromide can increase the structural tolerance factor and enhance stability. oaepublish.com

Improving Environmental Resistance: CsPbI₃ is highly sensitive to moisture, which can induce degradation and result in poor film morphology. researchgate.net Encapsulation and the development of hydrophobic surface layers are crucial strategies. For instance, devices treated with zwitterion ions for defect passivation showed improved hydrophobicity and retained 94% of their initial efficiency after 800 hours under ambient conditions. nih.gov Similarly, post-treatment with tetrabutylammonium (B224687) bromide (TBABr) not only passivated defects but also improved moisture resistance, with the treated film remaining in the black phase for a significantly longer time in a high-humidity environment compared to the untreated film. nii.ac.jp

Mitigating Ion Migration: Although a "self-healing" process has been reported to partially suppress ion migration, it remains a significant issue affecting device hysteresis and long-term stability. oaepublish.com Future work aims to develop more effective strategies to lock the ionic components within the crystal lattice.

Treatment/MethodStability MetricConditionReference
Zwitterion Interface TreatmentRetained 94% of initial PCE800 hours, ambient condition nih.gov
Tetrabutylammonium Bromide (TBABr) Post-treatmentRetained 90% of initial efficiency500 hours, without encapsulation nii.ac.jp
Ethane-1,2-diammonium iodide (EDAI₂) & Lead Acetate (B1210297)Retained 97% of initial efficiency25 days, room temperature, dim light rsc.org

Deeper Understanding of Interfacial Phenomena and Defect Interactions

Future research is focused on:

Interface Engineering: Modifying the interfaces is a key strategy to improve device performance. This includes passivating defects, optimizing energy level alignment, and facilitating charge transport. bohrium.com For example, using 3-sulphonatopropyl acrylate (B77674) potassium salt (SPA) to modify the buried interface between the titanium oxide (TiO₂) ETL and the perovskite layer led to reduced charge recombination and an impressive efficiency of 20.98% with a record-low V_OC deficit of 0.451 V. bohrium.com Similarly, treating the ETL-perovskite interface with a novel zwitterion passivated oxygen and iodine vacancies, improved band alignment, and resulted in a power conversion efficiency (PCE) of 20.67%. nih.gov

Defect Passivation: Point defects, such as iodine vacancies and interstitials, can create trap states within the bandgap, harming performance. rsc.orglu.lv First-principles calculations show that the formation energy for an iodine Frenkel defect pair (an iodine vacancy and a neutral interstitial) is relatively low (~1 eV), suggesting they can be easily formed. rsc.orglu.lv Strategies to passivate these defects are essential. Phenylethylamine (PEA⁺) molecules, for instance, have been shown through calculations to reduce harmful surface states near the Fermi level by 38.8%. techscience.com

Grain Boundary Effects: In polycrystalline films, grain boundaries can be a source of defects. rsc.org However, research also indicates a "structural healing" mechanism at grain boundaries driven by the easy migration of iodine ions, which can reduce hole trap states. rsc.org Understanding and controlling the complex role of grain boundaries—both as potential defect sources and as regions of structural flexibility—is a key research challenge. rsc.org

Defect TypeFormation Energy (Calculated)ImpactReference
Iodine Frenkel Defect Pair~1 eVCan be easily produced by optical excitation rsc.orglu.lv
Compound Vacancy (V[CsPbI₃]⁰)-0.8 to -1.5 eV (Reaction Energy)Can form deep traps acs.org
Compound Vacancy (VPbI₂⁰)-0.8 to -1.5 eV (Reaction Energy)Can form deep traps acs.org

Exploration of Novel Synthesis and Processing Methods

The quality of the CsPbI₃ perovskite film—including its crystallinity, uniformity, and surface coverage—is largely determined by the synthesis and deposition methods used. oaepublish.comresearchgate.net The development of novel processing techniques is crucial for fabricating high-quality films with low defect densities, which is essential for high-performance solar cells. oaepublish.comresearchgate.net

Promising areas of future research include:

Solution Processing and Additives: Many fabrication methods are based on solution processing, often involving a mixed-solvent system and an antisolvent to control crystallization. chinesechemsoc.org The use of additives in the precursor solution is a widely explored strategy. For example, introducing ethane-1,2-diammonium iodide (EDAI₂) and lead acetate (Pb(OAc)₂) into the precursor solution promoted the formation of the desired γ-CsPbI₃ phase at lower processing temperatures. rsc.org

Cation Exchange Growth (CEG): This method uses an organic-inorganic perovskite like methylammonium (B1206745) lead iodide (MAPbI₃) as a template. bohrium.commq.edu.au The organic cations are then replaced by cesium ions through an exchange process at elevated temperatures. mq.edu.au This technique has been shown to produce high-quality, stable γ-phase CsPbI₃ films with better morphology, reduced defects, and significantly improved solar cell efficiency, reaching up to 14.1%. mq.edu.au

Low-Temperature and Air-Stable Synthesis: Current synthesis methods often require high temperatures and inert atmospheres, which increases costs and complexity. rsc.orgrsc.org Developing facile, low-temperature, and air-stable synthesis routes is a major goal. One novel strategy demonstrated the synthesis of CsPbI₃ nanowires under catalyst-free, solution-phase conditions without the need for an inert gas, significantly simplifying the process. rsc.orgrsc.org

Synthesis/Processing MethodKey FeatureAchieved OutcomeReference
Cation Exchange Growth (CEG)Uses MAPbI₃ as a template for Cs⁺ exchangePCE of 14.1%, improved stability and film quality mq.edu.au
Additive Engineering (EDAI₂ + Pb(OAc)₂)Promotes γ-phase formation at lower temperaturesPCE up to 16.6% in an inverted architecture rsc.org
Air-Stable Nanowire SynthesisCatalyst-free, solution-phase, no inert gas requiredFacile synthesis of stable orthorhombic phase nanowires rsc.orgrsc.org
Molten-Salt-Assisted MethodUses DMAPbI₃ and δ-CsPbI₃ intermediatesLowers energy barrier for phase transformation, accelerates crystallization chinesechemsoc.org

Advanced Computational Modeling for Predictive Materials Design

Computational modeling, particularly using first-principles Density Functional Theory (DFT), has become an indispensable tool for accelerating materials discovery and understanding the fundamental properties of this compound. acs.orghilarispublisher.com These methods provide a "virtual laboratory" to predict material behavior, simulate complex processes, and guide experimental efforts. hilarispublisher.com

Future directions in computational modeling include:

Predicting Fundamental Properties: DFT calculations are used to investigate structural and electronic properties. researchgate.net For instance, calculations can predict how strain affects the band gap, showing that it can be tuned from 1.03 eV to 2.14 eV, which is crucial for optimizing light absorption. researchgate.net

Understanding Defect Physics: Modeling is essential for calculating the formation energies and electronic structures of various point defects and compound defects (e.g., vacancies, interstitials, antisites). rsc.orgacs.org This knowledge helps identify which defects are most likely to form and whether they create detrimental deep trap states or benign shallow states. lu.lvacs.org For example, calculations revealed that iodine-related defects like dumbbells can be readily formed and may act as deep traps. rsc.org

Simulating Surfaces and Interfaces: The atomic and electronic structure of CsPbI₃ surfaces and interfaces can be modeled to understand their stability and electronic properties. aip.org Such studies have shown that CsI-terminated surfaces are generally more stable than PbI₂-terminated ones and can exhibit surface states that influence device performance. aip.org

High-Throughput Screening and Machine Learning: By combining computational modeling with machine learning, researchers can rapidly screen vast numbers of potential material compositions to identify promising candidates with desired properties like stability and optimal band gaps. oaepublish.com This approach can significantly accelerate the design of new and improved perovskite materials. oaepublish.comnist.gov

Computational MethodApplication in CsPbI₃ ResearchKey Finding/PredictionReference
Density Functional Theory (DFT)Study of point defectsFormation energy of iodine Frenkel pair is ~1 eV rsc.orglu.lv
First-Principles CalculationsEffect of strain on electronic propertiesBand gap can be tuned from 1.03 to 2.14 eV with strain researchgate.net
DFT (SCAN+rVV10 functional)Investigation of compound defectsCertain compound vacancies and antisites have negative reaction energies, indicating they can form from point defects acs.org
DFTSurface stability and structureCsI-terminated surfaces are thermodynamically more stable than PbI₂-terminated surfaces aip.org

Investigating Quantum Phenomena and Their Exploitation

When the dimensions of this compound are reduced to the nanoscale, forming structures like quantum dots (QDs) and nanoplatelets (NPLs), quantum confinement effects become prominent. ntu.edu.sgrsc.org These effects lead to discrete electronic energy levels and size-dependent optoelectronic properties, opening up new avenues for applications beyond traditional bulk solar cells. ntu.edu.sgrsc.org

Future research in this area will likely focus on:

Tuning Optoelectronic Properties: Quantum confinement allows for the tuning of the material's bandgap simply by changing the size of the nanocrystal. ntu.edu.sgrsc.org For example, in CsPbBr₃ nanocrystals, the bandgap was observed to shift from 2.42 eV to 2.67 eV as the size was reduced from 11.8 nm to 3.8 nm. ntu.edu.sg Similar effects in CsPbI₃ QDs are being exploited to achieve high open-circuit voltages in solar cells and pure, narrow emission for light-emitting diodes (LEDs). oaepublish.comresearchgate.net

Stabilizing Nanostructures: While quantum confinement can help stabilize the perovskite phase of CsPbI₃ at room temperature due to surface energy effects, the long-term stability of these nanostructures remains a challenge. rsc.orgmdpi.com Research is exploring methods like surface passivation and coating. For example, coating CsPbI₃ QDs with a single layer of silica (B1680970) (SiO₂) significantly improved their stability against heat and polar solvents while achieving a high photoluminescence quantum yield of up to 97.5%. mdpi.com

Exploiting Anisotropic Properties: Quantum-confined structures like nanoplatelets exhibit anisotropic electronic properties that can be advantageous for certain applications. researchgate.net These properties can boost light outcoupling efficiency in LEDs, leading to brighter and more efficient devices. researchgate.net

Hybrid Nanomaterials: Combining CsPbI₃ nanostructures with other materials, such as PbSe quantum dots, can create hybrid nanocomposites with synergistic effects. nih.gov This approach can enhance properties like charge transfer and broaden the spectral response, making them suitable for advanced photodetectors and other optoelectronic devices. nih.gov

Quantum StructurePhenomenon/ApplicationKey FindingReference
CsPbI₃ Quantum Dots (QDs)Phase stabilization via nanoscale size effectsHigh surface energy in small nanocrystals can stabilize the perovskite phase at room temperature rsc.org
CsPbI₃ Nanoplatelets (NPLs)Anisotropic properties for LEDsAnisotropic electronic properties can boost light outcoupling efficiency researchgate.net
SiO₂-Coated CsPbI₃ QDsEnhanced stabilityCoating with SiO₂ significantly improves stability against heat and ethanol, with PLQY up to 97.5% mdpi.com
CsPbI₃ NR / PbSe CQD HybridSynergistic enhancement for photodetectorsCombination of materials enhances charge transfer and broadens spectral response nih.gov

Q & A

Q. What are the common crystal phases of CsPbI3, and how do they influence optoelectronic stability?

CsPbI3 exhibits three primary phases: cubic (α), tetragonal (β), and orthorhombic (γ). The γ-phase is the most stable under ambient conditions due to its non-perovskite orthorhombic structure, which minimizes degradation from moisture and thermal stress . Stability is critical for photovoltaic applications, as phase transitions (e.g., α → γ) degrade light absorption and charge transport. Researchers should monitor phase purity using X-ray diffraction (XRD) and UV-vis spectroscopy, ensuring synthesis conditions (e.g., temperature > 320°C for α-phase stabilization) align with target applications .

Q. What methodologies are recommended for synthesizing high-purity CsPbI3 thin films?

A two-step vapor-assisted solution process is widely used:

  • Step 1 : Spin-coat a PbI2 precursor layer.
  • Step 2 : Expose to CsI vapor at controlled humidity and temperature (e.g., 150°C) to facilitate crystallization. This method minimizes defects and enhances grain size, critical for charge mobility . Alternative approaches, such as antisolvent dripping (e.g., using chlorobenzene), can improve film uniformity but require precise solvent engineering to avoid PbI2 residues .

Q. How do surface terminations (CsI vs. PbI2) affect CsPbI3 electronic properties?

First-principles calculations reveal that CsI-terminated surfaces are more thermodynamically stable than PbI2-terminated ones. CsI surfaces exhibit surface states near the conduction band edge, enhancing electron extraction in solar cells. In contrast, PbI2 termination introduces mid-gap states that act as recombination centers. Researchers should use surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and Kelvin probe force microscopy (KPFM) to verify termination effects .

Advanced Research Questions

Q. What strategies mitigate phase instability in CsPbI3 under operational conditions?

  • Additive Engineering : Incorporating dimethylammonium (DMA<sup>+</sup>) or trimethylgermanium chloride (TGC) into the precursor solution stabilizes the α-phase by reducing lattice strain. For example, TGC addition achieves 100% initial efficiency retention after 3,000 hours under illumination .
  • Strain Modulation : Epitaxial growth on lattice-matched substrates (e.g., TiO2) suppresses phase transitions via compressive strain. Synchrotron-based grazing-incidence XRD is recommended for strain analysis .

Q. How can surface reconstruction mechanisms be controlled to minimize interfacial losses in CsPbI3 solar cells?

Surface reconstructions in CsPbI3 often involve Pb-I bond breakage, creating undercoordinated Pb atoms. Passivation with thiocyanate (SCN<sup>−</sup>) ligands or post-treatment with Pb(SCN)2 reduces defect density by filling iodine vacancies. Transient absorption spectroscopy (TAS) and density functional theory (DFT) simulations are critical for mapping defect dynamics .

Q. What experimental approaches resolve contradictions in reported bandgap values for CsPbI3?

Bandgap variations (1.73–1.82 eV) arise from differences in crystallite size, strain, and surface termination. To resolve discrepancies:

  • Use temperature-dependent photoluminescence (TDPL) to distinguish between intrinsic bandgap and defect-related emissions.
  • Cross-validate with ellipsometry to account for thin-film interference effects .

Q. How does grain orientation in CsPbI3 films influence photovoltaic performance?

High-temperature processing (>300°C) induces preferential (111)-oriented grains in CsPbI3, which enhance charge transport along the [111] crystallographic direction. Electron backscatter diffraction (EBSD) and polarized Raman spectroscopy are essential for correlating texture with device metrics (e.g., fill factor) .

Methodological Guidelines

  • Data Contradiction Analysis : When conflicting results arise (e.g., stability claims), replicate experiments using identical synthesis protocols and characterize with multiple techniques (e.g., XRD for phase purity, time-resolved photoluminescence for carrier lifetime) .
  • Experimental Design : For doping studies, employ combinatorial libraries with gradient compositions to efficiently map additive effects on stability and efficiency .
  • Surface Characterization : Combine atomic-resolution scanning transmission electron microscopy (STEM) with surface phase diagram (SPD) analysis to predict stable surface configurations under varying chemical potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.